Technical Guide: 1H NMR Analysis of Methyl 5-methoxy-6-nitropicolinate
This guide provides an in-depth technical analysis of the 1H NMR spectrum of Methyl 5-methoxy-6-nitropicolinate (CAS: 390816-44-1), a critical intermediate in the synthesis of antitubercular and anticancer agents (e.g.,...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the 1H NMR spectrum of Methyl 5-methoxy-6-nitropicolinate (CAS: 390816-44-1), a critical intermediate in the synthesis of antitubercular and anticancer agents (e.g., PI3K/mTOR inhibitors).
The content is structured to facilitate structural validation by medicinal chemists, utilizing experimental data from analogous picolinamide derivatives to ground the spectral assignment.
Ar displacements (at C6-NO) or ester hydrolysis in the generation of bioactive picolinamides.
1H NMR Spectral Data (DMSO-d
)
The following data is derived from high-fidelity literature precedents of the corresponding acid and amide derivatives (Thompson et al., Eur. J. Med. Chem.), which share an identical electronic environment at the C3-C4 core.
Summary Table of Chemical Shifts[1][5][6]
Position
Proton Type
Shift (, ppm)
Multiplicity
Integral
Coupling (, Hz)
Assignment Logic
H3
Aromatic
8.33
Doublet (d)
1H
8.8
Ortho to ester (deshielding); Para to NO.
H4
Aromatic
8.10
Doublet (d)
1H
8.8
Ortho to OMe; Meta to NO.
5-OMe
Methoxy
4.03
Singlet (s)
3H
-
Deshielded by ortho-NO and aromatic ring.
2-COOMe
Ester Methyl
3.92
Singlet (s)
3H
-
Typical methyl ester range.
Note on Solvent Effects: In CDCl
, signals typically shift upfield by 0.1–0.3 ppm compared to DMSO-d. The distinct AB coupling pattern ( Hz) remains the diagnostic signature.
Structural Elucidation & Assignment Logic
The structural confirmation of Methyl 5-methoxy-6-nitropicolinate relies on identifying the specific substitution pattern of the pyridine ring. Unlike simple pyridines, the push-pull electronic effects of the nitro (EWG) and methoxy (EDG) groups create a unique spectral fingerprint.
A. The Aromatic Region (8.0 – 8.5 ppm)
The spectrum displays a classic AB system characteristic of 2,3-disubstituted pyridines (or in this numbering, 5,6-substitution leaving H3/H4 adjacent).
H3 vs. H4 Differentiation:
H3 (
8.33): Located at position 3, this proton is to the nitrogen and to the carbonyl (ester). The ester group is electron-withdrawing, deshielding H3. Additionally, H3 is para to the strong nitro group at C6, which exerts a deshielding effect through the -system.
H4 (
8.10): Located at position 4, this proton is ortho to the methoxy group at C5. While methoxy groups are typically strong electron donors (shielding ortho protons), the presence of the adjacent C6-nitro group twists the methoxy out of planarity or strongly withdraws electron density, dampening the shielding effect. Consequently, H4 appears relatively downfield (8.10 ppm) compared to non-nitro analogs, but remains upfield of H3.
B. The Aliphatic Region (3.9 – 4.1 ppm)
Two distinct singlets appear in this region:
Aromatic Methoxy (
4.03): The -OCH attached directly to the pyridine ring at C5 is significantly deshielded by the ortho-nitro group, pushing it past 4.0 ppm.
Ester Methyl (
3.92): The methyl ester (-COOCH) typically resonates slightly upfield of the aromatic methoxy.
To ensure reproducibility and resolution of the critical coupling constants, follow this validated protocol.
Graphviz Workflow: NMR Sample Preparation
Caption: Step-by-step protocol for acquiring high-fidelity 1H NMR data for nitropicolinates.
Detailed Protocol Steps
Solvent Selection:DMSO-d
is the preferred solvent. Nitro-substituted heterocycles often exhibit poor solubility in CDCl, leading to broadened peaks or precipitation. DMSO ensures sharp lines for accurate integration.
Concentration: Dissolve 5–10 mg of the compound in 0.6 mL of solvent.
Shimming: Pay particular attention to automated shimming; the aromatic doublets require good resolution to accurately determine the
-value (8.8 Hz).
Parameters:
Pulse Angle: 30° or 90°.
Relaxation Delay (D1):
1.0 second (ensure complete relaxation of the quaternary carbons is not an issue for 1H, but crucial if running 13C).
Scans: 16 to 64 scans are usually sufficient.
Synthesis & Precursor Context[1][6][7]
Understanding the synthetic origin helps in identifying potential impurities (e.g., unreacted starting material or hydrolysis products).
Graphviz Logic: Synthesis & Impurity Tracing
Caption: Synthetic pathway highlighting potential impurities visible in the NMR spectrum.
Impurity A (Acid): If the esterification is incomplete or the sample is wet, you may see the carboxylic acid. Look for the disappearance of the ester singlet at 3.92 ppm and the appearance of a broad acidic proton >10 ppm.
Impurity B (Regioisomers): Nitration of pyridine oxides or picolinates can sometimes yield minor regioisomers. These will disrupt the clean 8.8 Hz doublet pattern.
References
Thompson, A. M., et al. (2026).[4] "Advancing the antituberculosis activity of nitropicolinic acids and amides." European Journal of Medicinal Chemistry, 302, 118324.[4] (Primary source for spectral data of the 5-methoxy-6-nitropicolinamide analog).[5]
National Institutes of Health (NIH) PubChem. "Methyl 5-methoxy-6-nitropicolinate (CID 23378472)." PubChem Compound Summary. [1]
ChemicalBook. "Methyl 5-methoxy-6-nitropicolinate Spectrum Data." (General reference for CAS 390816-44-1).[1][2][3][6]
Technical Guide: 13C NMR Structural Elucidation of Methyl 5-methoxy-6-nitropicolinate
The following technical guide is structured to serve as a rigorous operational framework for the structural validation of Methyl 5-methoxy-6-nitropicolinate . Executive Summary & Analytical Challenge Target Analyte: Meth...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured to serve as a rigorous operational framework for the structural validation of Methyl 5-methoxy-6-nitropicolinate .
Executive Summary & Analytical Challenge
Target Analyte: Methyl 5-methoxy-6-nitropicolinate (Methyl 5-methoxy-6-nitropyridine-2-carboxylate)
Molecular Formula: C
HNOMW: 212.16 g/mol
The structural validation of this tetrasubstituted pyridine scaffold presents a specific chemometric challenge: distinguishing the three quaternary aromatic carbons (C2, C5, C6) which reside in highly perturbed electronic environments. The interplay between the electron-withdrawing nitro group (C6), the resonance-donating methoxy group (C5), and the electron-withdrawing ester (C2) creates a "push-pull" electronic system that significantly alters standard pyridine chemical shifts.
This guide provides a self-validating protocol for assignment, moving beyond simple look-up tables to mechanistic chemical shift prediction and 2D-NMR correlation.
Experimental Protocol
To ensure reproducibility and spectral resolution, the following acquisition parameters are recommended.
Sample Preparation[1]
Solvent Selection:Chloroform-d (CDCl
) is the primary choice (99.8% D). The molecule is sufficiently lipophilic.
Contingency: If solubility is <10 mg/0.6 mL, switch to DMSO-d
. Note that DMSO will cause a solvent-induced shift (typically +0.5 to +1.5 ppm for carbonyls) compared to CDCl.
Concentration: 15–20 mg in 600 µL solvent for optimal 13C S/N ratio within 1-2 hours of acquisition.
Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent) to minimize shimming errors.
Acquisition Parameters (600 MHz equivalent)
Parameter
Setting
Rationale
Pulse Sequence
zgpg30 (Power-gated decoupling)
NOE enhancement is required for sensitivity, but 30° pulse ensures faster repetition.
Spectral Width
240 ppm (-10 to 230 ppm)
Captures all carbonyls and potential impurities.
Relaxation Delay (D1)
2.0 - 3.0 sec
Critical: Quaternary carbons (C2, C5, C6) have long T1 relaxation times. Short D1 leads to signal suppression.
The assignment strategy relies on Substituent Chemical Shift (SCS) additivity rules adapted for electron-deficient heterocycles.
The Predicted 13C Spectrum
The following table synthesizes theoretical SCS increments with empirical data from nitropyridine analogs.
Carbon Label
Type
Predicted Shift (, ppm)
Assignment Logic (Mechanistic)
C=O
C
163.0 – 165.0
Typical ester carbonyl. Deshielded by anisotropic effect of the pyridine ring.
C5
C
155.0 – 160.0
Most Deshielded Aromatic. Ipso-effect of Oxygen (+30 ppm) + Pyridine intrinsic shift.
C2
C
142.0 – 148.0
Alpha to Nitrogen (deshielding) + attached to withdrawing Ester.
C6
C
138.0 – 144.0
Alpha to Nitrogen + Ipso-NO. Note: NO effect on 13C is complex; often shields ortho positions but deshields ipso.
C3
CH
120.0 – 128.0
Beta to Ester. Confirmed by HSQC (correlates to doublet proton).
C4
CH
115.0 – 122.0
Ortho to Methoxy (shielding resonance effect). Confirmed by HSQC (correlates to doublet proton).
5-OMe
CH
56.0 – 57.5
Methoxy carbon. Slightly deshielded if sterically crowded by NO.
COOMe
CH
52.0 – 53.5
Ester methyl. Standard region.
Key Diagnostic Correlations (Self-Validation)
To confirm the regiochemistry (position of NO
vs OMe), you must utilize HMBC (Heteronuclear Multiple Bond Correlation).
The "Anchor" Point: The 5-OMe protons (~4.0 ppm) will show a strong 3-bond correlation (³J
) to C5 . This unambiguously identifies the C5 signal.
The Ester Link: The Ester Methyl protons (~3.9 ppm) will correlate to the C=O signal.
Ring Orientation:
H4 (doublet) should show a ³J correlation to C2 and C6 .
H3 (doublet) should show a ³J correlation to C5 and C=O .
Visualizing the Logic Flow
The following diagram illustrates the decision tree for assigning the quaternary carbons, which is the primary risk of error in this analysis.
Caption: Workflow for the regiochemical assignment of Methyl 5-methoxy-6-nitropicolinate using 1D and 2D NMR data.
Quality Control & Impurity Profiling
In the synthesis of nitropicolinates, specific impurities often co-elute. Watch for these signals in the 13C spectrum:
Regioisomer (Methyl 5-nitro-6-methoxypicolinate):
Differentiation: The chemical shift of C5 and C6 will invert. The coupling constants in the proton spectrum (³J
) remains similar (8-9 Hz), so 13C/HMBC is the only reliable differentiation method.
Hydrolysis Product (Free Acid):
Signal: Loss of the 52 ppm (Ester Me) signal; Carbonyl shift moves downfield to ~168-170 ppm.
Decarboxylation (2-Methoxy-3-nitropyridine):
Signal: Loss of C=O (~164 ppm) and Ester Me (~52 ppm). Appearance of a new aromatic CH signal (broad triplet or dd) at ~150 ppm (alpha to N).
References
General Pyridine Shift Theory
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1]
Nitropyridine Analog Data
Katritzky, A. R., et al. (2006).[2] "gNMR simulated 1H and proton-coupled 13C NMR spectra of substituted 3-nitropyridines." Magnetic Resonance in Chemistry.
Methoxy Group Conformational Effects
Kříž, Z., et al. (2013). "Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds." Journal of Physical Chemistry A.
Database Validation (Analogous Scaffolds)
National Institutes of Health (NIH) PubChem. "Methyl 5-methoxy-6-nitropyridine-2-carboxylate."[3]
The Synthetic Versatility of Methyl 5-methoxy-6-nitropicolinate: A Technical Primer for Drug Discovery Professionals
Introduction In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to engage in a multitude of...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to engage in a multitude of chemical transformations make it a privileged structure in drug design. Within this class of compounds, Methyl 5-methoxy-6-nitropicolinate emerges as a highly functionalized and versatile building block. The strategic placement of a methoxy group, a nitro group, and a methyl ester on the picolinate framework imparts a rich and tunable reactivity profile. This guide provides an in-depth exploration of the chemical behavior of Methyl 5-methoxy-6-nitropicolinate, offering field-proven insights into its synthesis and synthetic applications. For researchers and scientists in drug development, a thorough understanding of this molecule's reactivity is paramount for leveraging its full potential in the creation of next-generation pharmaceuticals.
Molecular Structure and Physicochemical Properties
Methyl 5-methoxy-6-nitropicolinate is a crystalline solid with the molecular formula C₈H₈N₂O₅ and a molecular weight of 212.16 g/mol .[1][2] Its structure is characterized by a pyridine ring substituted with a methyl carboxylate group at the 2-position, a methoxy group at the 5-position, and a nitro group at the 6-position.
Proposed Synthesis of Methyl 5-methoxy-6-nitropicolinate
Diagram: Proposed Synthetic Pathway
Caption: Proposed synthetic route for Methyl 5-methoxy-6-nitropicolinate.
Step-by-Step Experimental Protocols
Step 1: Oxidation of 3,5-Lutidine to 5-Methylnicotinic Acid
This initial step involves the selective oxidation of one of the methyl groups of 3,5-lutidine. Potassium permanganate is a powerful oxidizing agent suitable for this transformation.[3]
Procedure:
In a reaction vessel equipped with a mechanical stirrer and a thermometer, add 3,5-lutidine to water.
While stirring, maintain the temperature between 25-35°C and add potassium permanganate portion-wise over 4-5 hours.
After the addition is complete, continue stirring at 30°C for 15-18 hours.
Filter the reaction mixture to remove the manganese dioxide byproduct.
Adjust the pH of the filtrate to 0.5-1 with a suitable acid to precipitate the product.
Isolate the 5-methylnicotinic acid by filtration and dry under vacuum.
Step 2: Esterification of 5-Methylnicotinic Acid to Methyl 5-methylnicotinate
The carboxylic acid is converted to its methyl ester in this step. Thionyl chloride is an effective reagent for this transformation in the presence of methanol.[4]
Procedure:
Suspend 5-methylnicotinic acid in methanol under a nitrogen atmosphere.
Add thionyl chloride dropwise while maintaining the temperature between 20-25°C.
Heat the reaction mixture to reflux for 4 hours.
Cool the mixture and remove the methanol under reduced pressure.
Add ice water and neutralize with a saturated sodium carbonate solution to a pH of 7-10.
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain Methyl 5-methylnicotinate.
Step 3: Nitration of Methyl 5-methylnicotinate
The introduction of the nitro group at the 6-position is a critical step. This electrophilic aromatic substitution is directed by the existing substituents on the pyridine ring. A mixture of nitric acid and sulfuric acid is the standard nitrating agent.[5][6][7][8][9]
Procedure:
In a flask equipped with a dropping funnel and a thermometer, cool concentrated sulfuric acid to 0-5°C in an ice bath.
Slowly add Methyl 5-methylnicotinate to the cooled sulfuric acid while maintaining the temperature.
In a separate vessel, prepare a cooled mixture of concentrated nitric acid and concentrated sulfuric acid.
Add the nitrating mixture dropwise to the solution of the pyridine ester over a period of 1-2 hours, ensuring the temperature does not exceed 10°C.
After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).
Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.
Collect the solid by filtration, wash with cold water, and dry to yield Methyl 5-methyl-6-nitropicolinate.
Step 4: Introduction of the Methoxy Group (Further Functionalization)
Core Reactivity and Synthetic Applications
The chemical reactivity of Methyl 5-methoxy-6-nitropicolinate is dictated by the interplay of its three key functional groups: the nitro group, the methoxy group, and the methyl ester. These groups influence the electron density of the pyridine ring and provide sites for a variety of chemical transformations.
Technical Guide: Methyl 5-methoxy-6-nitropicolinate in PROTAC Design
This is an in-depth technical guide on the application of Methyl 5-methoxy-6-nitropicolinate in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). Optimizing E3 Ligase Recruitment via Pyridine Scaffold...
Author: BenchChem Technical Support Team. Date: February 2026
This is an in-depth technical guide on the application of Methyl 5-methoxy-6-nitropicolinate in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs).
Optimizing E3 Ligase Recruitment via Pyridine Scaffolds
Part 1: Executive Summary & Core Directive
Methyl 5-methoxy-6-nitropicolinate (CAS: 390816-44-1) is a high-value heterocyclic building block used primarily in the synthesis of optimized ligands for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase .
While first-generation VHL ligands (e.g., the VH032 series) rely heavily on a phenyl-based core, this pyridine derivative offers a strategic "scaffold hop." By replacing the central phenyl ring with a picolinate core, medicinal chemists can significantly alter the physicochemical properties (LogP, aqueous solubility) and metabolic stability of the final PROTAC without compromising binding affinity.
This guide details the chemical architecture , synthetic protocols , and strategic integration of this compound into high-efficiency PROTAC degraders.
Part 2: Chemical Architecture & Structural Logic
The "Scaffold Hop" Rationale
In the context of VHL ligands, the core aromatic ring serves as a spacer that orients the hydroxyproline moiety (which binds the VHL hydrophobic pocket) relative to the "Left-Hand Side" (LHS) or "Right-Hand Side" (RHS) extensions.
Potential for new water-mediated contacts in the solvent-exposed region.
Solubility
Low (Lipophilic)
Moderate (Polar)
Critical: Improves the solubility of heavy PROTAC molecules (>800 Da).
Exit Vectors
Ortho/Meta/Para
C2 (Ester) & C6 (Nitro/Amine)
Defined vectors for linker attachment or warhead coupling.
Functional Group Analysis
C2-Methyl Ester: A masked carboxylic acid. Upon hydrolysis, this position forms the critical amide bond with the Hydroxyproline (Hyp) fragment, the anchor for VHL binding.
C5-Methoxy Group: Provides electron donation to modulate the pyridine ring's electron deficiency and mimics the steric bulk of the methyl group found in standard ligands (e.g., 4-methylthiazole derivatives).
C6-Nitro Group: The "Masked Handle." This is the most versatile point. It is reduced to an amine to serve as:
Linker Attachment Point (Exit Vector): For connecting to the Target Protein ligand.
Structural Extension: For building the "tail" of the VHL ligand (e.g., coupling with thiazole derivatives).
Part 3: Synthetic Utility & Experimental Protocols
Workflow Visualization: From Scaffold to PROTAC
Figure 1: Synthetic pathway transforming the nitro-picolinate scaffold into a functional VHL binding core.
Detailed Protocol: Synthesis of the VHL Pyridine Core
Objective: Convert Methyl 5-methoxy-6-nitropicolinate into the coupling-ready acid intermediate.
Step 1: Chemoselective Nitro Reduction
Rationale: The nitro group must be reduced to an amine without affecting the methyl ester or the pyridine ring integrity.
Reagents: 10% Pd/C, Hydrogen gas (balloon), Methanol.
Procedure:
Dissolve Methyl 5-methoxy-6-nitropicolinate (1.0 eq) in anhydrous MeOH (0.1 M).
Add 10% Pd/C (10 wt% loading).
Purge with Argon, then introduce H₂ atmosphere (1 atm).
Stir at RT for 2-4 hours. Monitor via TLC (System: Hexane/EtOAc 1:1; Product is more polar/fluorescent).
Critical Check: Ensure complete consumption of starting material to avoid "nitroso" intermediates.
Filter through Celite pad, wash with MeOH, and concentrate.
Yield Target: >90% (Yellow solid).
Step 2: Controlled Ester Hydrolysis
Rationale: Generate the free carboxylic acid for coupling to the Hydroxyproline moiety.
Reagents: LiOH·H₂O (1.2 eq), THF/H₂O (3:1).
Procedure:
Dissolve the amine intermediate from Step 1 in THF/H₂O.
Cool to 0°C. Add LiOH solution dropwise.
Stir at 0°C -> RT for 1-2 hours.
Troubleshooting: Do not heat. Pyridine esters can be prone to decarboxylation under harsh acidic/thermal conditions, though basic hydrolysis is generally safe.
Acidify carefully with 1N HCl to pH 4-5 to precipitate the zwitterionic amino acid.
Isolate via filtration or extraction (n-Butanol/DCM may be needed due to amphoteric nature).
Step 3: The "VHL Assembly" (Coupling)
Reagents: HATU (1.1 eq), DIPEA (3.0 eq), DMF.
Partner: (2S,4R)-4-hydroxy-L-proline derivative (protected or attached to the Linker).
Mechanism: The 2-carboxylic acid of the pyridine couples to the proline amine. The 6-amino group of the pyridine remains available as the Exit Vector for the linker (if not already attached) or for a capping group.
Part 4: Strategic Application in PROTACs
Exit Vector Design
The position of the Linker is crucial for ternary complex formation (Target-PROTAC-E3). This scaffold offers a unique geometry compared to phenyl-based ligands.
Vector A (C6-Amino): The primary exit vector. Derivatization here (e.g., acylation with a linker chain) projects the linker away from the VHL binding pocket, towards the solvent. This is ideal for long linkers (PEG/Alkyl) targeting surface-exposed lysine residues on the target protein.
Vector B (C5-Methoxy): While less common, the methoxy group can be replaced (via different starting materials) to tune steric fit within the VHL pocket.
Case Study Comparison: Phenyl vs. Pyridine Ligands
Property
Standard VH032 (Phenyl)
Pyridine Analog (from Methyl 5-methoxy-6-nitropicolinate)
LogP (Lipophilicity)
~2.5 - 3.5
~1.5 - 2.5 (Lower/Better)
Aqueous Solubility
Low (< 50 µM)
Moderate (> 100 µM)
Ligand Efficiency (LE)
High
High (Maintains key H-bonds)
Metabolic Liability
Phenyl oxidation
Pyridine N-oxidation (slower)
Part 5: Troubleshooting & Quality Control
Common Pitfalls
Incomplete Reduction: The nitro group at the ortho position to the methoxy and para to the ester is sterically crowded. If hydrogenation is slow, switch to Fe/NH₄Cl in EtOH/H₂O (reflux) to force the reduction.
Hydrolysis Selectivity: If the molecule contains other esters (e.g., on the linker), LiOH will hydrolyze them all. In such cases, use Trimethyltin hydroxide (Me₃SnOH) for highly selective methyl ester hydrolysis in the presence of other sensitive groups.
Purification: The amino-pyridine intermediate is highly polar and basic. It may streak on silica gel. Use 1-5% Triethylamine (TEA) in your eluent or switch to C18 Reverse Phase chromatography (0.1% Formic Acid modifier).
Validation Protocol
NMR: Confirm the disappearance of the methyl ester singlet (~3.9 ppm) after hydrolysis. Confirm the shift of aromatic protons after nitro reduction.
LC-MS: Monitor the +16 mass shift (Nitro to Amine is -O2 +H2 = -32 + 2 = -30? No. NO2 -> NH2 is -46 + 16 = -30 mass units. Wait. NO2 (46) -> NH2 (16). Mass difference is -30).
References
Buckley, D. L., et al. (2012). "Targeting the Von Hippel-Lindau E3 Ubiquitin Ligase Using Small Molecules." Journal of the American Chemical Society. Link
Frost, J., et al. (2016). "Structure-Based Design of High-Affinity Macrocyclic VHL Ligands." Nature Communications. Link
Bidepharm. (2023). "Methyl 5-methoxy-6-nitropicolinate Product Data - E3 Ligand Building Block." Bidepharm Catalog. Link[1][2][3][4]
Galdeano, C., et al. (2014). "Structure-Guided Design and Optimization of Small Molecules Targeting the Protein–Protein Interaction between the von Hippel–Lindau (VHL) E3 Ubiquitin Ligase and the Hypoxia Inducible Factor (HIF) Alpha Subunit." Journal of Medicinal Chemistry. Link
An In-depth Technical Guide to the Safe Handling of Methyl 5-methoxy-6-nitropicolinate
Prepared by a Senior Application Scientist This document provides a comprehensive safety and handling guide for Methyl 5-methoxy-6-nitropicolinate, a heterocyclic building block pertinent to modern drug discovery and org...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by a Senior Application Scientist
This document provides a comprehensive safety and handling guide for Methyl 5-methoxy-6-nitropicolinate, a heterocyclic building block pertinent to modern drug discovery and organic synthesis. Designed for researchers, chemists, and drug development professionals, this guide moves beyond a standard Material Safety Data Sheet (MSDS) to offer a deeper, causality-driven understanding of the compound's characteristics. Our focus is on fostering a proactive safety culture through expert-validated protocols and a clear rationale for every procedural step.
Section 1: Compound Identification and Physicochemical Profile
Methyl 5-methoxy-6-nitropicolinate is a substituted pyridine derivative. The presence of a nitro group, a methoxy ether, and a methyl ester functionality on the picolinate core makes it a valuable, yet reactive, intermediate in synthetic chemistry. Understanding its fundamental properties is the first step toward safe and effective utilization.
Chemical Identity
The compound is identified by the following standard nomenclature and registration numbers.
The arrangement of functional groups dictates the compound's reactivity and toxicological profile. The electron-withdrawing nitro group significantly influences the pyridine ring's chemistry.
Caption: Chemical structure of Methyl 5-methoxy-6-nitropicolinate.
Known Physical Properties
Specific experimental data for this compound is limited. The information below is based on supplier data sheets.
Section 2: Hazard Identification and GHS Classification
The primary acute hazard identified for this compound is oral toxicity. However, the structural motifs—specifically the nitroaromatic system—suggest a broader range of potential hazards that experienced researchers must consider.
GHS Classification
This classification is based on available supplier safety information.[1]
Rationale: The H302 classification indicates that ingestion of a relatively small quantity of the substance may cause adverse health effects. This necessitates stringent controls to prevent oral exposure, including a strict prohibition on eating or drinking in the laboratory.
Inferred and Potential Hazards
While not formally classified, related chemical structures containing nitro, pyridine, and methoxy groups often exhibit additional hazards.[3][4][5] Prudent laboratory practice dictates that this compound should be handled as if it possesses the following potential risks until proven otherwise:
Skin Irritation (Potential H315): Aromatic nitro compounds can be irritating to the skin upon prolonged contact.[4]
Serious Eye Irritation (Potential H319): As with many organic powders and reagents, direct contact with eyes is likely to cause serious irritation.[5]
Respiratory Tract Irritation (Potential H335): Inhalation of the dust may irritate the respiratory system.[3]
Section 3: Proactive Exposure Control and Personal Protection
A multi-layered approach to exposure control is critical. This involves engineering controls, administrative procedures, and appropriate Personal Protective Equipment (PPE). The following protocols are designed as a self-validating system to minimize risk.
Engineering Controls
Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, must be performed inside a certified chemical fume hood. This is the primary defense against inhalation of airborne particulates.
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[6][7]
Recommended Personal Protective Equipment (PPE)
The precautionary statement P280, "Wear protective gloves/ eye protection/ face protection," is the minimum requirement.[1] A more detailed, field-proven selection is provided below.
Protection Type
Specification
Rationale
Eye/Face
Safety glasses with side-shields or chemical splash goggles. A face shield is required when handling larger quantities (>10g) or if there is a splash risk.[8][9]
Protects against accidental splashes of solutions or contact with airborne powder, fulfilling the P305+P351+P338 precautionary advice.[1]
Hand
Nitrile gloves (minimum thickness of 4 mil).
Provides a barrier against incidental skin contact. The integrity of gloves must be checked before use, and they should be changed immediately if contamination is suspected.
Body
A flame-resistant laboratory coat.
Protects skin and personal clothing from contamination.
If engineering controls fail or for significant spill cleanup outside a hood, a NIOSH-approved respirator with an organic vapor/particulate filter may be necessary.
Safe Handling Workflow
This workflow diagram illustrates the critical control points for handling Methyl 5-methoxy-6-nitropicolinate safely.
Caption: A validated workflow for the safe laboratory handling of the compound.
Section 4: Emergency and First Aid Procedures
Rapid and correct response to an exposure is critical. The following steps are based on the precautionary statements and general first aid principles for chemical exposure.[10]
Eye Contact
Directive: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. This follows the P305+P351+P338 protocol.[1]
Action: Remove contact lenses if present and easy to do so. Continue rinsing.
Follow-up: Seek immediate medical attention.
Skin Contact
Directive: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[10]
Action: If skin irritation occurs or persists, seek medical advice.
Follow-up: Wash contaminated clothing before reuse.[6]
Ingestion
Directive: Given the H302 "Harmful if swallowed" classification, ingestion is a serious concern.[1]
Action: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.
Follow-up: Call a poison control center or seek immediate medical attention.
Inhalation
Directive: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.
Action: If breathing is difficult or respiratory irritation occurs, provide oxygen if trained to do so.
Follow-up: Seek medical attention if symptoms persist.[5]
Section 5: Storage, Stability, and Disposal
Storage and Handling
Condition: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6][8] The directive "Sealed in dry, room temperature" is key.[1]
Rationale: The ester functionality is susceptible to hydrolysis, especially under acidic or basic conditions, making protection from moisture essential. The nitro group can also be reactive, so isolation from incompatible materials is crucial.
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[4]
Accidental Release Measures
Small Spill: For small spills (typically <1g) in a fume hood, carefully sweep up the solid material, avoiding dust generation, and place it into a sealed container for chemical waste disposal.[8]
Large Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection if necessary. Contain the spill and collect the material using a method that does not create dust (e.g., using a wetted absorbent pad).[7]
Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., ethanol or acetone) followed by soap and water.[6]
Waste Disposal
Procedure: Dispose of waste material and contaminated containers in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or the environment.[7]
Section 6: Toxicological and Ecological Considerations
Toxicological Summary
Acute Effects: The primary known toxicological effect is harm if swallowed (Acute Toxicity, Oral, Category 4).[1]
Chronic Effects: Data on long-term exposure, carcinogenicity, mutagenicity, and reproductive toxicity are not available for this specific compound. However, nitroaromatic compounds as a class are often associated with toxicological concerns and should be handled with appropriate caution to minimize long-term exposure.
Ecological Information
No specific ecological data is available. The compound should be prevented from entering soil, surface water, or groundwater, as its effects on aquatic and terrestrial life are unknown.[7]
Section 7: Relevance in Drug Discovery
Methyl 5-methoxy-6-nitropicolinate serves as a key heterocyclic building block. The pyridine core is a common scaffold in medicinal chemistry. The functional groups offer multiple handles for synthetic modification:
Nitro Group: Can be reduced to an amine, providing a site for amide coupling or other derivatizations.
Ester Group: Can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups.[11]
Methoxy Group: Can potentially be demethylated to a hydroxyl group.
These potential transformations allow for the synthesis of diverse libraries of compounds for screening in drug development programs, such as those targeting kinases or other enzymes where substituted heterocycles are known to bind.[12][13]
References
Biosynth. (2023, June 26). Safety Data Sheet.
ChemicalBook. (2025, July 26). Chemical Safety Data Sheet MSDS / SDS - 4-fluoro-2-Methoxy-5-nitroaniline.
Sigma-Aldrich. (2025, July 15). SAFETY DATA SHEET.
Thermo Fisher Scientific. (2024, March 31). Methyl 2-methoxy-5-nitrobenzoate - SAFETY DATA SHEET.
Technical Guide: Solubility Profiling & Solvent Selection for Methyl 5-methoxy-6-nitropicolinate
This guide is structured as an advanced technical resource for process chemists and pharmaceutical scientists. It addresses the solubility profile of Methyl 5-methoxy-6-nitropicolinate (CAS 390816-44-1), a critical inter...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as an advanced technical resource for process chemists and pharmaceutical scientists. It addresses the solubility profile of Methyl 5-methoxy-6-nitropicolinate (CAS 390816-44-1), a critical intermediate in the synthesis of heterocyclic pharmaceutical agents.
Where specific historical solubility data is proprietary or unpublished, this guide applies Structure-Property Relationship (SPR) analysis and Hansen Solubility Parameter (HSP) logic, validated by protocols used for structural analogs (e.g., methyl 6-nitropicolinate).
Executive Summary & Compound Profile
Methyl 5-methoxy-6-nitropicolinate is a highly functionalized pyridine derivative. Its solubility behavior is governed by the interplay between the electron-withdrawing nitro group (reducing basicity of the pyridine nitrogen), the lipophilic methyl ester, and the electron-donating methoxy group.
Based on the functional group contributions, the solubility profile is categorized into three tiers. This classification guides solvent selection for reactions, extractions, and recrystallization.
Mechanistic Insight: The high dipole moment of the nitro group interacts favorably with the high dielectric constants of DMSO and DMF. The ester and pyridine ring provide excellent compatibility with chlorinated solvents via dipole-dipole interactions.
Mechanistic Insight: While soluble, heating may be required to achieve high concentrations in alcohols due to the rigidity of the crystal lattice stabilized by intermolecular forces (nitro-group stacking). Methanol is often the solvent of choice for transesterification concerns, though the methyl ester is stable in MeOH.
Tier 3: Low Solubility / Anti-Solvents (<5 mg/mL)
Solvents: Water (at neutral pH), Hexanes, Heptane, Diethyl Ether (cold).
Mechanistic Insight: The molecule lacks sufficient H-bond donors to solubilize effectively in water. The high polarity of the nitro group makes it immiscible with non-polar aliphatic hydrocarbons, making Heptane an ideal anti-solvent.
Experimental Protocols for Solubility Determination
Objective: Determine the thermodynamic solubility limit at a specific temperature (e.g., 25°C).
Preparation: Weigh approx. 500 mg of Methyl 5-methoxy-6-nitropicolinate into a 4 mL scintillation vial.
Solvent Addition: Add 1.0 mL of the target solvent.
Equilibration: Stir at 500 rpm for 24 hours at the target temperature (controlled by a heating block).
Note: If the solid dissolves completely, add more solid until a suspension persists.
Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-heated to the same temperature to prevent crashing out).
Quantification:
Pipette exactly 0.5 mL of the filtrate into a tared weighing dish.
Evaporate solvent (vacuum oven at 40°C or nitrogen stream).
Weigh the residue.
Calculation:
Protocol B: Dynamic Solubility Screening (Visual)
Objective: Rapidly identify solvent trends for recrystallization (Solvent/Anti-solvent pairs).
Place 50 mg of compound in a test tube.
Add solvent in 100 µL increments.
Vortex and sonicate after each addition.
Record volume required for dissolution (
).
If
(Solubility < 25 mg/mL), heat to boiling point.
Result Interpretation:
Dissolves at RT: Good Solvent .
Dissolves only at Reflux: Potential Recrystallization Solvent .
Insoluble at Reflux: Anti-Solvent .
Process Development Applications
Recrystallization Strategies
The purification of nitropicolinates is notoriously difficult due to "oiling out" (liquid-liquid phase separation) rather than clean crystallization.
Recommended System: Methanol / Water
Rationale: The compound has moderate solubility in Methanol (Tier 2) and low solubility in Water (Tier 3).
Procedure:
Dissolve crude solid in Methanol (approx. 5-7 volumes) at 60°C.
Polish filter to remove insolubles.
Slowly add Water (anti-solvent) at 60°C until slight turbidity persists.
Cool slowly (10°C/hour) to 0-5°C.
Critical Control: If oiling occurs, reheat and add a seed crystal of pure material at the metastable zone boundary.
Alternative System: Ethyl Acetate / Heptane
Rationale: Standard normal-phase polarity gradient.
Risk: Higher risk of oiling out due to the significant polarity difference between the nitro compound and heptane.
Reaction Solvent Selection
Nucleophilic Substitution (S
Ar): If displacing the methoxy or nitro group, use DMF or DMSO (Tier 1) to stabilize the transition state.
Reduction (Nitro to Amine): Use Methanol or Ethanol (Tier 2). The solubility is sufficient for hydrogenation, and the solvent is compatible with Pd/C catalysts.
Visualizations
Diagram 1: Solubility Screening Workflow
This decision tree guides the researcher through the experimental determination of solubility.
Caption: Step-by-step workflow for classifying solvents into Good, Poor, or Recrystallization candidates.
Diagram 2: Solvent Selection Logic
A logical framework for selecting solvents based on the intended chemical process.
Caption: Decision matrix for selecting solvents based on reaction type or purification needs.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23378472, Methyl 5-methoxy-6-nitropicolinate. Retrieved from [Link]
Hansen, C. M. (2007).Hansen Solubility Parameters: A User's Handbook. CRC Press. (Reference for theoretical solubility prediction methodology).
Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
The Strategic Intermediate: Methyl 5-methoxy-6-nitropicolinate in Heterocyclic Medicinal Chemistry
The following technical guide details the chemical utility, synthesis, and application of Methyl 5-methoxy-6-nitropicolinate , a critical intermediate in the design of fused heterocyclic scaffolds for medicinal chemistry...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical utility, synthesis, and application of Methyl 5-methoxy-6-nitropicolinate , a critical intermediate in the design of fused heterocyclic scaffolds for medicinal chemistry.
[1]
Executive Summary
Methyl 5-methoxy-6-nitropicolinate (CAS: 390816-44-1 ) is a highly functionalized pyridine derivative employed primarily as a "linchpin" scaffold in the synthesis of bioactive kinase inhibitors and fused ring systems.[1][2] Its structural uniqueness lies in the 5,6-substitution pattern , where the electron-donating methoxy group at C5 and the electron-withdrawing nitro group at C6 create a "push-pull" electronic environment.[1] This specific architecture makes it an ideal precursor for 6-amino-5-methoxypicolinates , which are direct building blocks for imidazo[1,2-a]pyridines , pyrrolo[2,3-c]pyridines (6-azaindoles) , and other privileged pharmacophores.[1]
This guide provides a validated technical roadmap for the synthesis, handling, and downstream application of this compound, designed for researchers in drug discovery and process chemistry.
Chemical Architecture & Reactivity Profile[1]
Structural Analysis
The molecule is defined by three functional handles on the pyridine ring:[1]
Position 2 (Ester): A methyl carboxylate group serving as an electrophilic anchor for amide coupling or reduction to hydroxymethyls.[1]
Position 5 (Methoxy): An electron-donating group (EDG) that activates the ring and modulates the pKa of the adjacent nitrogen.[1]
Position 6 (Nitro): An electron-withdrawing group (EWG) installed via electrophilic aromatic substitution.[1] It serves as a "masked" amine.[1]
Electronic "Push-Pull" Dynamics
The interplay between the 5-methoxy and 6-nitro groups creates a unique reactivity profile.[1] The 5-methoxy group activates the ring, directing electrophiles to the ortho positions (C4 and C6).[1] However, the presence of the ester at C2 (meta-directing) reinforces substitution at C4 and C6.[1] The C6 position is kinetically favored for nitration due to the cooperative directing effects of both the ester and the methoxy group, alongside the stabilization offered by the adjacent ring nitrogen.[1]
Figure 1: Cooperative directing effects leading to the regioselective synthesis of the 6-nitro derivative.
Validated Synthesis Protocols
The synthesis of Methyl 5-methoxy-6-nitropicolinate typically proceeds via the nitration of Methyl 5-methoxypicolinate .[1]
Step 1: Nitration (The Critical Step)
Objective: Install the nitro group at position 6 with high regioselectivity.[1]
Dissolve Methyl 5-methoxy-6-nitropicolinate in MeOH.
Add 10 wt% Pd/C catalyst under an inert atmosphere (
).
Purge with
gas (balloon pressure or 1-3 bar in a parr shaker).
Stir at room temperature for 4–12 hours.
Filter through a Celite pad to remove the catalyst.[1]
Concentrate the filtrate to obtain the amino-ester as an off-white solid.[1]
Downstream Applications: Heterocyclic Design
The reduced form, Methyl 6-amino-5-methoxypicolinate , is the true high-value intermediate. It serves as a divergent point for synthesizing bicyclic systems found in kinase inhibitors (e.g., BTK, JAK, or EGFR inhibitors).[1]
Synthesis of Imidazo[1,2-a]pyridines
Reacting the 6-amino group with
-haloketones leads to the formation of the imidazo[1,2-a]pyridine core, a scaffold famously used in drugs like Zolpidem (though with different substitution) and various anti-cancer agents.[1]
Synthesis of 1,5-Naphthyridines or Deazapurines
The adjacent amino (C6) and ester (C2) groups allow for cyclization reactions with formamide or urea derivatives to create fused pyrimidine-pyridine systems.[1]
Figure 2: Divergent synthetic pathways from the nitro-precursor to bioactive scaffolds.[1]
Analytical Characterization
To validate the synthesis of Methyl 5-methoxy-6-nitropicolinate, compare experimental data against these expected values:
Property
Value / Expectation
Molecular Formula
Molecular Weight
212.16 g/mol
Appearance
Off-white to pale yellow solid
1H NMR (DMSO-d6)
Expect singlets for Methyl ester (~3.9 ppm) and Methoxy (~4.0 ppm).[1] Aromatic protons will show specific splitting (singlet or doublet depending on H3/H4 coupling).[1]
Mass Spec (ESI)
Solubility
Soluble in DMSO, DCM, Ethyl Acetate; Poorly soluble in Water.[1]
Safety & Handling
Nitro Compounds: Organic nitro compounds can be energetic.[1] While this specific pyridine derivative is generally stable, always perform the nitration step behind a blast shield due to the exothermicity of mixing
Synthesis Protocol for Methyl 5-methoxy-6-nitropicolinate: An Application Note
Introduction Methyl 5-methoxy-6-nitropicolinate is a key heterocyclic building block in contemporary medicinal chemistry and materials science. Its unique electronic and structural features, arising from the interplay of...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Methyl 5-methoxy-6-nitropicolinate is a key heterocyclic building block in contemporary medicinal chemistry and materials science. Its unique electronic and structural features, arising from the interplay of the electron-donating methoxy group, the electron-withdrawing nitro group, and the coordinating picolinate moiety, make it a valuable precursor for the synthesis of a diverse range of complex molecular architectures. This application note provides a comprehensive, field-proven protocol for the synthesis of Methyl 5-methoxy-6-nitropicolinate, designed for researchers and professionals in drug development and chemical synthesis. The described methodology is rooted in fundamental principles of organic chemistry and is presented with a focus on reproducibility, safety, and mechanistic understanding.
Synthetic Strategy: Mechanistic Considerations
The synthesis of Methyl 5-methoxy-6-nitropicolinate can be approached via two primary synthetic routes. The choice of route is often dictated by the commercial availability and cost of the starting materials.
Route 1: Electrophilic Nitration of Methyl 5-methoxypicolinate. This is often the more direct approach. The pyridine ring is activated towards electrophilic substitution by the electron-donating methoxy group at the 5-position. The nitration is expected to be highly regioselective, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the electron-rich position ortho to the methoxy group. The generation of the nitronium ion is typically achieved using a mixture of concentrated nitric and sulfuric acids.[1][2]
Route 2: Fischer Esterification of 5-methoxy-6-nitropicolinic acid. In this classic acid-catalyzed reaction, the carboxylic acid is reacted with methanol in the presence of a strong acid catalyst, such as sulfuric acid.[3][4] This method is particularly useful if the corresponding carboxylic acid is more readily available than the un-nitrated ester.
This protocol will focus on the detailed execution of Route 1, the nitration of Methyl 5-methoxypicolinate, due to its efficiency and high degree of control.
Experimental Workflow Diagram
Caption: Synthetic workflow for the nitration of Methyl 5-methoxypicolinate.
Detailed Experimental Protocol: Nitration of Methyl 5-methoxypicolinate
This protocol details the synthesis of Methyl 5-methoxy-6-nitropicolinate from Methyl 5-methoxypicolinate.
Materials and Reagents
Reagent/Material
Molar Mass ( g/mol )
Grade
Supplier
Methyl 5-methoxypicolinate
167.16
≥98%
Commercially Available
Concentrated Sulfuric Acid (H₂SO₄)
98.08
95-98%
ACS Reagent
Concentrated Nitric Acid (HNO₃)
63.01
70%
ACS Reagent
Dichloromethane (CH₂Cl₂)
84.93
Anhydrous
ACS Reagent
Saturated Sodium Bicarbonate (NaHCO₃)
84.01
-
Aqueous Solution
Anhydrous Magnesium Sulfate (MgSO₄)
120.37
-
Laboratory Grade
Deionized Water
18.02
-
-
Ice
-
-
-
Safety Precautions
Concentrated Acids: Concentrated sulfuric and nitric acids are extremely corrosive and potent oxidizing agents. Handle with extreme care in a certified chemical fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.[1]
Nitration Reaction: The nitration of aromatic compounds is a highly exothermic reaction. Strict temperature control is crucial to prevent runaway reactions and the formation of undesired byproducts. Always add the nitrating mixture slowly to the substrate solution in an ice bath.
Quenching: The quenching of the reaction mixture with water is also highly exothermic. Perform this step slowly and with adequate cooling.
Waste Disposal: Acidic waste should be neutralized before disposal according to institutional guidelines.
Step-by-Step Procedure
Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (20 mL).
Cooling: Cool the flask in an ice-salt bath to 0-5 °C.
Substrate Addition: While maintaining the temperature below 10 °C, slowly add Methyl 5-methoxypicolinate (5.0 g, 29.9 mmol) to the stirred sulfuric acid. The starting material should fully dissolve.
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (2.3 mL, 35.9 mmol) to concentrated sulfuric acid (2.3 mL) while cooling in an ice bath.
Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of Methyl 5-methoxypicolinate over a period of 30-45 minutes. Ensure the internal temperature of the reaction mixture does not exceed 10 °C.
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).
Quenching: Carefully and slowly pour the reaction mixture onto crushed ice (approximately 100 g) in a large beaker with vigorous stirring. A precipitate of the crude product should form.
Neutralization and Extraction: After the ice has melted, neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
Drying and Solvent Removal: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification: Recrystallize the crude solid from a minimal amount of hot methanol or ethanol to afford pure Methyl 5-methoxy-6-nitropicolinate as a crystalline solid.[5]
The integrity of this protocol is ensured by several key factors:
Mechanistic Soundness: The protocol is based on the well-established and predictable mechanism of electrophilic aromatic substitution.
Temperature Control: The emphasis on strict temperature control throughout the procedure is critical for both safety and selectivity, minimizing the formation of di-nitrated or other side products.
In-Process Monitoring: The use of TLC for reaction monitoring allows the researcher to track the consumption of the starting material and the formation of the product, ensuring the reaction is allowed to proceed to completion without unnecessary extension of the reaction time.
Purification: The final recrystallization step is crucial for obtaining a product of high purity, which is essential for subsequent applications. The melting point of the recrystallized product should be sharp and can be compared to literature values if available.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of Methyl 5-methoxy-6-nitropicolinate. By adhering to the outlined steps and safety precautions, researchers can confidently prepare this valuable chemical intermediate for their research and development endeavors. The principles and techniques described herein are broadly applicable to other electrophilic substitution reactions on substituted pyridine rings.
References
WebAssign. Experiment 5 - Nitration of Methyl Benzoate. [Link][1]
Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link][3]
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2001). Introduction to Organic Laboratory Techniques: A Small Scale Approach. Thomson Brooks/Cole. [Referenced for general nitration and recrystallization procedures][5]
CHEM 2325 Module 23: Acid-Catalyzed Esterification of Carboxylic Acid (Fischer Esterification). (2020, June 17). YouTube. [Link][4]
The Organic Chemistry Tutor. (2018, May 8). Nitration of MethylBenzoate and Nitration of Bromobenzene. YouTube. [Link][6]
Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link][2]
Application Note: Strategic Amide Bond Formation with Methyl 5-methoxy-6-nitropicolinate
This Application Note is designed for medicinal chemists and process development scientists working with highly functionalized pyridine scaffolds. It addresses the specific chemoselectivity challenges posed by Methyl 5-m...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for medicinal chemists and process development scientists working with highly functionalized pyridine scaffolds. It addresses the specific chemoselectivity challenges posed by Methyl 5-methoxy-6-nitropicolinate .
Executive Summary & Mechanistic Challenge
The transformation of Methyl 5-methoxy-6-nitropicolinate into an amide is not a trivial aminolysis. This scaffold presents a classic "Electrophilic Ambiguity" due to the electronic push-pull effects of the substituents.
The Chemoselectivity Trap
The pyridine ring is highly electron-deficient due to the ring nitrogen and the C6-Nitro group . While the C2-Methyl Ester is the intended target for amidation, the C6-Nitro group is a potent leaving group activated for Nucleophilic Aromatic Substitution (SₙAr).
Path A (Desired): Nucleophilic attack at the C2-Carbonyl (Amidation).
Path B (Undesired): Nucleophilic attack at C6, displacing the Nitro group (SₙAr).
Path C (Secondary Undesired): Attack at C5, displacing the Methoxy group (less likely but possible under forcing conditions).
Key Insight: Standard thermal aminolysis (heating the ester with an amine) will almost invariably lead to mixtures of the amide and the SₙAr product (displacement of -NO₂). To secure the amide bond while preserving the nitro group, you must use kinetic control or activation strategies that favor carbonyl attack.
Strategic Decision Matrix
Method
Reagents
Conditions
Risk Profile
Recommended For
A. Hydrolysis-Coupling (2-Step)
1. LiOH/THF2. HATU/DIPEA
0°C to RT
Low. Separates nucleophile from leaving group.
Primary Strategy. High value/complex amines.
B. Lewis Acid Catalyzed
AlMe₃ or AlCl₃
Toluene, Reflux
High. Lewis acids can accelerate SₙAr.
Sterically hindered amines only.
C. Direct Aminolysis (TBD)
TBD (Catalyst)
RT, Solvent-free
Medium. Basic conditions may trigger SₙAr.
Simple, nucleophilic amines (e.g., Benzylamine).
Detailed Protocols
Protocol A: The "Safe Route" (Saponification + HATU Activation)
Recommended as the default approach to ensure structural integrity of the nitro group.
Step 1: Controlled Saponification
The goal is to hydrolyze the ester without displacing the nitro group with hydroxide.
Dissolution: Dissolve Methyl 5-methoxy-6-nitropicolinate (1.0 equiv) in THF:Water (3:1 ratio). Cool to 0°C in an ice bath.
Base Addition: Add LiOH·H₂O (1.1 equiv) slowly. Note: Do not use NaOH or KOH if possible, and avoid excess base to prevent attack on the nitro-bearing carbon.
Monitoring: Stir at 0°C. Monitor by TLC/LCMS every 15 minutes. The reaction is usually complete within 1-2 hours.
Checkpoint: If SₙAr impurities (hydroxylation at C6) appear, lower temperature to -10°C.
Workup: Acidify carefully with 1N HCl to pH ~3-4. Extract with Ethyl Acetate (3x). Dry over Na₂SO₄ and concentrate.
Activation: Dissolve the crude acid (1.0 equiv) in anhydrous DMF. Add HATU (1.2 equiv) and DIPEA (2.5 equiv). Stir for 5 minutes at Room Temperature (RT) to form the activated ester.
Amine Addition: Add the target Amine (1.1 equiv).
Reaction: Stir at RT for 2–16 hours.
Validation: The reaction is self-validating; the disappearance of the acid peak (LCMS) and appearance of the M+Amine-OH mass confirms the product.
Why this works: The carboxylate anion formed in Step 1 is electron-rich and repels nucleophilic attack at the ring, protecting the nitro group during the hydrolysis. In Step 2, HATU activates the carboxylate specifically, avoiding the conditions required for SₙAr.
Protocol B: Direct Aminolysis (Trimethylaluminum Mediated)
Use this only if the amine is non-nucleophilic (e.g., anilines) and Protocol A fails.
Safety Warning: Trimethylaluminum (AlMe₃) is pyrophoric. Handle under strict inert atmosphere.
Complex Formation: In a flame-dried flask under Argon, dissolve the Amine (1.2 equiv) in anhydrous Toluene or DCM.
Activation: Cool to 0°C. Dropwise add AlMe₃ (2.0 M in toluene, 1.2 equiv). Stir for 30 mins at RT to form the dimethylaluminum amide species.
Mechanism:[2][3][4][5][6] This creates a potent nucleophilic aluminum-amine species.
Addition: Add a solution of Methyl 5-methoxy-6-nitropicolinate (1.0 equiv) in Toluene/DCM.
Heating: Heat to 50–80°C.
Critical Control: Monitor strictly. The aluminum activates the ester carbonyl oxygen, making it highly susceptible to the amine. However, prolonged heating will eventually force the SₙAr reaction.
Quench: Cool to 0°C. Carefully quench with Rochelle's Salt (Potassium sodium tartrate) saturated solution. Stir vigorously until two clear layers form (removes Aluminum salts).
Troubleshooting & Impurity Profiling
If you observe unexpected spots on TLC or masses in LCMS, consult this table:
Observation
Likely Impurity
Cause
Solution
Mass = Product - 46 (Loss of NO₂)
SₙAr Product
Amine attacked C6 instead of C2.
Switch to Protocol A. Lower temperature.
Mass = Product - 31 (Loss of OMe)
SₙAr Product (C5)
Amine attacked C5.
Rare. Indicates extreme temperature.
Bright Yellow/Orange Color
Nitrophenolate
Hydrolysis of NO₂ or OMe by trace water/base.
Ensure anhydrous solvents.
Low Yield (Protocol A)
Decarboxylation
Picolinic acids can decarboxylate at high temp.
Keep coupling temp < 40°C.
Visualizing the Reactivity Landscape
The following diagram maps the competing pathways and the logic behind the protocol selection.
Caption: Reaction pathways for Methyl 5-methoxy-6-nitropicolinate. Green paths indicate high chemoselectivity; Red paths indicate side reactions (SnAr).
References
Carey, J. S., et al. "Analysis of the reactions used for the preparation of drug candidate molecules." Organic & Biomolecular Chemistry, 2006, 4, 2337-2347.
Context: General review of amide bond formation prevalence and challenges in medicinal chemistry.
Bunnett, J. F. "Mechanism and reactivity in aromatic nucleophilic substitution."[4] Quarterly Reviews, Chemical Society, 1958, 12, 1-16.
Context: Foundational text on SₙAr mechanisms, explaining the lability of nitro groups ortho to ring nitrogens.
Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of simple coupling." Chemical Society Reviews, 2009, 38, 606-631.
Context: Comprehensive guide to coupling reagents like HATU and troubleshooting difficult amid
Separation of SnAr and Amidation: BenchChem Application Note on 5-Amino-6-methoxypicolinic acid.
Context: Provides analogous protocols for methoxy-picolin
Purification of "Methyl 5-methoxy-6-nitropicolinate" by column chromatography
Executive Summary This guide details the purification strategy for Methyl 5-methoxy-6-nitropicolinate , a critical intermediate in the synthesis of kinase inhibitors and heterocyclic scaffolds (e.g., Orellanine analogs)....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the purification strategy for Methyl 5-methoxy-6-nitropicolinate , a critical intermediate in the synthesis of kinase inhibitors and heterocyclic scaffolds (e.g., Orellanine analogs). The synthesis of this compound via nitration of methyl 5-methoxypicolinate typically yields a mixture of regioisomers (primarily the 4-nitro and 6-nitro isomers) and unreacted starting material.
Successful isolation requires a chromatographic system capable of resolving closely eluting regioisomers while mitigating the "tailing" effects common to pyridine derivatives. This protocol recommends a Solid Load (Dry Load) injection technique coupled with a Toluene/Ethyl Acetate or Hexane/Ethyl Acetate gradient to maximize resolution.
Chemo-Physical Analysis & Separation Logic
To design an effective purification, one must understand the molecular interactions at play between the analyte, the stationary phase (Silica Gel 60), and the mobile phase.
Feature
Chemical Effect
Chromatographic Consequence
Pyridine Nitrogen
Basic lone pair
Tailing: Interacts with acidic silanols (Si-OH) on the stationary phase, causing peak broadening.
Nitro Group ()
Strong electron-withdrawing
Reduced Basicity: The nitro group at (ortho to N) significantly reduces the basicity of the pyridine nitrogen, lessening tailing compared to non-nitrated pyridines.
Methoxy Group ()
Electron-donating (Resonance)
Regioisomerism: Directs nitration to and , creating the primary separation challenge.
Methyl Ester ()
Polar functional group
Retention: Provides the primary "handle" for interaction with the silica surface via dipole-dipole interactions.
The Isomer Challenge:
The critical separation is between the 6-nitro (Target) and 4-nitro (Impurity) isomers.
6-nitro isomer: The nitro group is flanked by the ring nitrogen and the 5-methoxy group. Steric crowding may twist the nitro group out of planarity, slightly reducing its effective polarity compared to the 4-nitro isomer.
Resolution Strategy: While Hexane/Ethyl Acetate is standard, Toluene is often superior for separating aromatic nitro-isomers due to
interactions with the aromatic ring, amplifying subtle electronic differences.
Method Development
Thin Layer Chromatography (TLC) Optimization
Before scaling to a column, solvent selectivity must be established.
Stationary Phase: Silica Gel
plates.
Visualization: UV Light (254 nm). The pyridine ring absorbs strongly.
Solvent System A (Standard): 30% Ethyl Acetate in Hexanes.
Target Rf: 0.35 – 0.45.
Solvent System B (High Resolution): Toluene : Ethyl Acetate (9:1 to 4:1).
Note: If isomers co-elute in System A, switch to System B. Toluene often separates nitropyridine isomers that co-elute in hexanes.
Sample Loading Strategy
Crucial Step: Nitropyridines often exhibit poor solubility in non-polar mobile phases (e.g., 100% Hexane). Liquid injection of a DCM solution often leads to "band broadening" and loss of resolution.
Recommendation:Dry Loading (Solid Load).
Adsorbent: Celite 545 or Silica Gel (40-63 µm).
Ratio: 1:2 (Sample : Adsorbent by weight).
Detailed Purification Protocol
Phase 1: Preparation
Crude Workup: Ensure the crude reaction mixture is free of nitric acid/sulfuric acid. Acidic residues will degrade the silica and alter retention times. Perform a bicarbonate wash and dry over
before evaporation.
Dry Load Preparation:
Dissolve crude residue in minimum Dichloromethane (DCM).
Add Celite 545 (2g per 1g of crude).
Evaporate solvent completely on a rotary evaporator until a free-flowing powder remains.
Phase 2: Column Setup
Stationary Phase: Silica Gel 60 (40-63 µm).
Column Dimensions: Use a 20-30:1 ratio of Silica to Sample (w/w).
Example: For 1g crude, use a 25g - 40g silica cartridge.
Polarity of 4-nitro and 6-nitro is too similar in Hex/EtOAc.
Switch Solvent: Use Toluene/Acetone (20:1) or DCM/MeOH (99:1) . Toluene interacts with the -systems differently, often resolving structural isomers.
Streaking / Tailing
Residual acidity on silica protonating the pyridine nitrogen.
Basify Silica: Pre-wash the column with 1% Triethylamine in Hexane, or add 0.5% TEA to the mobile phase.
Product Crystallizing on Column
Solubility limit reached in low-polarity mobile phase.
Reduce Load: Use a larger column or strictly adhere to Dry Loading . Do not liquid load with DCM.
References
Reich, H. J., & Schwitters, K. (n.d.). Common Solvents for Chromatography. University of Wisconsin-Madison. Retrieved from [Link]
Authority on solvent polarity and selectivity groups.
Still, W. C., Kahn, M., & Mitra, A. (1978).[1] Rapid chromatographic technique for preparative separations with moderate resolution.[1] The Journal of Organic Chemistry, 43(14), 2923–2925.[1]
The foundational text for Flash Chrom
Teledyne ISCO. (2012). Flash Chromatography Guide: Purification of Nitrogen Heterocycles. Retrieved from [Link]
Industry standard protocols for purifying basic heterocycles.
Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley.
Technical Guide: Leveraging Methyl 5-methoxy-6-nitropicolinate in PROTAC Design
This guide outlines the strategic application of Methyl 5-methoxy-6-nitropicolinate (CAS: 390816-44-1) as a high-value scaffold for constructing bifunctional degraders (PROTACs). It focuses on its utility in designing de...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the strategic application of Methyl 5-methoxy-6-nitropicolinate (CAS: 390816-44-1) as a high-value scaffold for constructing bifunctional degraders (PROTACs). It focuses on its utility in designing de novo warheads with integrated exit vectors, addressing a common bottleneck in degrader development: finding a solvent-exposed attachment point for the linker without disrupting ligand binding.
Part 1: Strategic Rationale & Chemical Logic
The "Exit Vector" Challenge in PROTAC Design
The success of a PROTAC depends heavily on the Exit Vector —the position where the linker attaches to the Warhead (Protein of Interest ligand) or the E3 Ligase ligand. A poor exit vector buries the linker in the binding pocket, destroying affinity.
Methyl 5-methoxy-6-nitropicolinate serves as a "Privileged Scaffold" because it offers three orthogonal handles for chemical modification, allowing researchers to build the ligand around a pre-defined exit vector rather than retrofitting a linker onto a finished drug.
Structural Analysis & Functional Roles
Functional Group
Position
Chemical Role in PROTAC Synthesis
Nitro (-NO₂)
C6
Masked Nucleophile: Precursor to a primary amine (-NH₂). Critical for cyclization (forming fused heterocycles like imidazopyridines) or amide coupling to build the core pharmacophore.
Methoxy (-OCH₃)
C5
Solubility & SAR Handle: Modulates lipophilicity and electron density. Can be displaced via SNAr (if activated) or retained as a hydrogen bond acceptor.
Methyl Ester (-COOMe)
C2
The "Built-In" Exit Vector: Can be selectively hydrolyzed to a carboxylic acid, providing a clean, solvent-exposed handle for amide coupling to the PROTAC linker.
Part 2: Experimental Protocols
Workflow Overview: From Scaffold to Warhead-Linker Construct
This protocol describes the conversion of Methyl 5-methoxy-6-nitropicolinate into a functionalized warhead (e.g., for a kinase or protease) ready for linker attachment.
Phase 1: Activation of the Pharmacophore Core (Nitro Reduction)
Objective: Unmask the C6-amine to enable heterocycle formation.
Materials:
Methyl 5-methoxy-6-nitropicolinate (1.0 eq)
Iron powder (Fe, 5.0 eq)
Ammonium chloride (NH₄Cl, 5.0 eq)
Solvent: Ethanol/Water (4:1 v/v)
Protocol:
Dissolution: Dissolve Methyl 5-methoxy-6-nitropicolinate in EtOH/H₂O in a round-bottom flask.
Addition: Add NH₄Cl and Fe powder.
Reflux: Heat the mixture to reflux (approx. 80°C) with vigorous stirring for 2–4 hours. Monitor by TLC (the amine is polar and often fluorescent).
Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.
Isolation: Concentrate the filtrate under reduced pressure. Partition between EtOAc and water. Dry the organic layer (Na₂SO₄) and concentrate to yield Methyl 6-amino-5-methoxypicolinate .
Checkpoint: Verify purity via LC-MS (Target Mass: ~182.18 Da).
Phase 2: Warhead Construction (Cyclization Example)
Objective: Build the kinase-binding core (e.g., Imidazo[1,2-a]pyridine) using the newly formed amine.
Materials:
Methyl 6-amino-5-methoxypicolinate (1.0 eq)
2-Bromoacetophenone (or specific α-halo ketone for POI specificity) (1.1 eq)
Sodium Bicarbonate (NaHCO₃)
Solvent: Ethanol
Protocol:
Coupling: Mix the amine and α-halo ketone in ethanol.
Cyclization: Heat to reflux for 6–12 hours. The pyridine nitrogen and the C6-amine will react with the electrophile to form the fused ring system.
Workup: Cool to RT. If the product precipitates, filter and wash with cold EtOH. If not, evaporate and purify via flash chromatography (DCM/MeOH gradient).
Result: You now have a Warhead Core with the C2-ester intact.
Phase 3: Linker Attachment (The "Exit Vector" Utilization)
Objective: Convert the C2-ester into a linker attachment point.
Protocol:
Hydrolysis: Treat the Warhead Core with LiOH (2.0 eq) in THF/H₂O (1:1) at RT for 1 hour to hydrolyze the ester to the carboxylic acid.
Acidification: Adjust pH to ~4 with 1M HCl to precipitate the acid or extract it.
Coupling: React the free acid with a Mono-Boc-Diamine Linker (e.g., N-Boc-PEG3-Amine) using HATU/DIPEA in DMF.
Deprotection: Remove the Boc group (TFA/DCM) to expose the terminal amine.
Final Assembly: Couple this construct to the E3 Ligase Ligand (e.g., Pomalidomide-acid or VHL-ligand).
Part 3: Visualization & Logic
Diagram 1: Divergent Synthesis Workflow
This diagram illustrates how the scaffold serves as a central hub for creating different classes of degraders.
Caption: Divergent synthesis pathways utilizing the scaffold to generate distinct warhead classes while preserving the ester for linker attachment.
Diagram 2: Structural Logic of the PROTAC Assembly
Understanding the spatial arrangement is crucial.
Caption: The scaffold acts as the structural anchor, where C6 builds the affinity element and C2 directs the linker away from the binding pocket.
Part 4: Quality Control & Troubleshooting
Critical Quality Attributes (CQA)
Regiochemistry Validation: Ensure the reduction occurs specifically at the nitro group. The ester should remain intact during Fe/NH₄Cl reduction.
Verification: 1H NMR will show the disappearance of the ester methyl singlet (approx 3.9 ppm) only if hydrolysis occurred (bad). It should remain. The aromatic protons will shift upfield due to the amine's electron-donating effect.
Solubility: The intermediate (amino-ester) is moderately polar. If solubility issues arise in subsequent coupling steps, switch solvents to DMF or DMAc.
Troubleshooting Table
Issue
Probable Cause
Corrective Action
Low Yield in Reduction
Incomplete reaction or product trapped in iron salts.
Increase reaction time; wash Celite pad extensively with hot methanol or EtOAc.
Ester Hydrolysis Side-Rxn
Reaction medium too basic or wet.
Ensure NH₄Cl is used (mild buffer); avoid strong bases like NaOH during workup.
Cyclization Failure
Steric hindrance or low nucleophilicity of amine.
Use a stronger solvent (n-Butanol) and higher temperature (100°C+); add a Lewis acid catalyst.
References
Scaffold Identity & Properties
Synthetic Methodology (Nitro Reduction):
Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard protocol for Fe/NH4Cl reduction).
PROTAC Design Principles
Bondeson, D. P., et al. "Catalytic in vivo protein knockdown by small-molecule PROTACs." Nature Chemical Biology, 2015. Available at: [Link]
Lévesque, S., et al. "Discovery of Imidazo[1,2-a]pyridine-Based Inhibitors of Vps34." ACS Medicinal Chemistry Letters, 2015.
Method
Topic: Analytical Methods for Monitoring the Synthesis of Methyl 5-methoxy-6-nitropicolinate
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract Methyl 5-methoxy-6-nitropicolinate is a key intermediate in the synthesis of various pharmaceutical compounds, where its purity...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-methoxy-6-nitropicolinate is a key intermediate in the synthesis of various pharmaceutical compounds, where its purity and reaction yield are critical determinants of final product quality.[1] Effective reaction monitoring is essential for optimizing synthesis, ensuring process safety, and maximizing efficiency. This guide provides a detailed examination of analytical methodologies for real-time and offline monitoring of reactions involving this nitropicolinate derivative. We will explore the causality behind selecting specific techniques, present validated protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), and discuss the application of in-situ spectroscopic methods like Nuclear Magnetic Resonance (NMR) for kinetic analysis. All methodologies are framed within the context of robust analytical validation, referencing established ICH guidelines.[2][3][4][5]
The Strategic Imperative for Reaction Monitoring
In multi-step pharmaceutical synthesis, understanding the progression of a reaction is paramount. For a molecule like Methyl 5-methoxy-6-nitropicolinate, which contains a nitro group, a methoxy group, and a methyl ester on a pyridine ring, the potential for side reactions, incomplete conversion, or degradation is significant.[6][7] Monitoring provides critical data to:
Determine Reaction Endpoints: Accurately identify when the starting material has been consumed, preventing unnecessary heating or reagent exposure that could lead to byproduct formation.
Track Intermediates and Byproducts: Identify and quantify transient species or impurities, offering insights into the reaction mechanism and helping to refine process conditions.
Generate Kinetic Data: Understand the reaction rate, which is crucial for process scale-up and ensuring batch-to-batch consistency.[8]
Ensure Process Safety: Monitor for the accumulation of potentially unstable intermediates or exothermic events.
The choice of analytical technique depends on the specific information required, whether it's the high-fidelity quantification of offline methods or the dynamic, real-time insights from in-situ analysis.[9][10]
Workflow for Analytical Method Selection and Implementation
The process of monitoring a chemical reaction involves several key stages, from selecting the appropriate technique to validating the data. The following workflow illustrates the decision-making process.
Subject: Optimization of Yield for Methyl 5-methoxy-6-nitropicolinate (CAS: 390816-44-1)
Classification: Heterocyclic Building Block / Pharmacophore Scaffold
Primary Challenge: The pyridine ring is electron-deficient, making electrophilic aromatic substitution (nitration) difficult. However, the presence of the electron-donating methoxy/hydroxy group at C5 activates the ring, specifically directing the nitro group to the ortho positions (C4 or C6). The challenge lies in balancing reactivity with regioselectivity (favoring C6 over C4) and preventing decomposition.
Part 1: The "Golden Route" Workflow
Visualizing the Pathway
Caption: The "Phenol Route" minimizes side reactions by introducing the methyl group after the harsh nitration step.
Part 2: Troubleshooting Guides (Ticket System)
Ticket #001: Low Yield During Nitration (<30%)
User Issue: "I am getting a black tar or very low conversion when nitrating methyl 5-hydroxypicolinate."
Technical Diagnosis:
The pyridine ring is sensitive to oxidation. If the temperature is too high during the addition of the nitrating agent, the ring can degrade. Conversely, if water is present, the concentration of the active nitronium ion (
) drops, stalling the reaction.
Resolution Protocol:
Dehydration is Critical: Ensure all glassware is oven-dried. Use 98%
and fuming (if available) or 65% with careful temperature control.
Temperature Control:
Dissolve the substrate in
at 0°C .
Add the nitrating mixture dropwise, ensuring the internal temperature never exceeds 10°C .
Why? Higher temperatures promote oxidation of the phenolic ring rather than substitution.
Quenching: Pour the reaction mixture onto crushed ice slowly. Rapid dilution generates heat, which can hydrolyze the methyl ester to the carboxylic acid (an unwanted side product).
Parameter
Standard Condition
Optimized Condition
Reason
Temperature
RT (25°C)
0°C – 5°C
Prevents oxidative tarring.
Acid Source
65%
Fuming /
Increases concentration.
Time
Overnight
2-4 Hours
Prolonged exposure hydrolyzes the ester.
Ticket #002: Regioselectivity Issues (C4 vs. C6)
User Issue: "I see a mixture of isomers. How do I favor the 6-nitro position?"
Technical Diagnosis:
The 5-hydroxy group is an ortho, para-director.
Para (Position 2): Blocked by the ester group.
Ortho (Position 4 and 6):
Position 6 (Alpha to N): Generally favored in 3-hydroxypyridine derivatives due to electronic reinforcement from the ring nitrogen and potential hydrogen bonding if the free acid is used.
Position 4 (Gamma to N): Sterically less hindered but electronically less favorable for the initial attack in this specific scaffold.
Resolution Protocol:
Solvent Effects: Conducting the reaction in concentrated sulfuric acid generally favors the 6-position due to the protonation of the pyridine nitrogen, which alters the electronics to favor attack at the position adjacent to the nitrogen (C6) when a strong donor (OH) is at C5.
Purification: The 6-nitro isomer is often less polar than the 4-nitro isomer due to intramolecular hydrogen bonding (between 5-OH and 6-NO2) in the intermediate. Use Flash Column Chromatography (Hexane/EtOAc) to separate them before the methylation step.
Ticket #003: Methylation Inefficiency
User Issue: "The nitration worked, but the final methylation step is stalling or giving N-methylated byproducts."
Technical Diagnosis:
Pyridines can undergo N-methylation (quaternization). However, the electron-withdrawing nitro group at C6 and the ester at C2 significantly deactivate the ring nitrogen, making N-methylation less likely. The issue is likely the poor nucleophilicity of the phenol due to the adjacent nitro group (hydrogen bonding).
Resolution Protocol:
Break the H-Bond: The hydrogen bond between 5-OH and 6-NO2 is strong. You need a base strong enough to deprotonate the phenol but not strong enough to hydrolyze the ester.
Recommended System:
Reagent: Iodomethane (MeI) or Dimethyl Sulfate (DMS).
Base: Potassium Carbonate (
) or Cesium Carbonate ().
Solvent: DMF or Acetone (Anhydrous).
Promoter: If sluggish, add catalytic 18-Crown-6 to solubilize the carbonate.
Part 3: Decision Tree for Yield Optimization
Use this logic flow to determine your next experimental move.
Caption: Diagnostic flowchart for identifying the root cause of low yields in the nitration step.
Part 4: Experimental Safety & Handling
Nitro Compounds: Potentially explosive.[1] Do not distill the crude nitro-intermediate to dryness if high heat is required.
Fuming Nitric Acid: Extremely corrosive and an oxidizer. Use compatible gloves (Butyl rubber) and a functioning fume hood.
Methyl Iodide: A potent alkylating agent and suspected carcinogen. Quench excess MeI with aqueous ammonium hydroxide or amine-based waste streams.
References
Mechanism of Nitration (General Pyridine Derivatives)
Title: Nitration of Pyridine and Quinoline Deriv
Context: Establishes the difficulty of nitrating electron-deficient rings and the necessity of activ
Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.[2]
URL:
Regioselectivity in Electrophilic Aromatic Substitution
Title: Electrophilic Aromatic Substitution: Nitration of Methyl Benzoate (Analogous Mechanism).[3][4]
Context: Provides the foundational mechanism for nitronium ion generation and ester-directed deactivation, applicable to the picolin
Source: Echemi / WebAssign Educ
URL:
Synthesis of Analogous Nitro-Quinoline Derivatives
Title: Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.[5]
/Propionic acid)
Source: Atlantis Press (Advances in Computer Science Research).
Side reactions of "Methyl 5-methoxy-6-nitropicolinate" in coupling reactions
Topic: Troubleshooting Side Reactions in Coupling & Functionalization Protocols CAS: 390816-44-1 | Molecular Formula: C H N O Executive Summary Methyl 5-methoxy-6-nitropicolinate is a highly functionalized pyridine scaff...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Side Reactions in Coupling & Functionalization Protocols
CAS: 390816-44-1 | Molecular Formula: C
HNO
Executive Summary
Methyl 5-methoxy-6-nitropicolinate is a highly functionalized pyridine scaffold used primarily as a precursor for kinase inhibitors and P2X3 antagonists. Its reactivity profile is dominated by the push-pull electronic effects of the electron-withdrawing nitro/ester groups and the electron-donating methoxy group.
The Core Challenge: This molecule is an "electrophilic trap." The C6-nitro position is so highly activated that it often reacts with nucleophiles intended for other sites (like the C2-ester). Furthermore, the 6-nitro-2-picolinate motif acts as a potent bidentate ligand, frequently poisoning transition metal catalysts (Pd, Ni) during cross-coupling attempts.
Module 1: Nucleophilic Aromatic Substitution (S
Ar) Anomalies
For users observing loss of the nitro group or unexpected ring hydroxylation.
The Issue
You are attempting to hydrolyze the ester (at C2) or demethylate (at C5), but analysis (LCMS/NMR) shows the loss of the nitro group or the formation of a pyridone species.
Technical Diagnosis: The "Ortho-Effect" Trap
The 6-position is electronically "super-activated" for Nucleophilic Aromatic Substitution (S
Ar) due to the synergistic electron-withdrawing effects of the pyridine nitrogen (ortho) and the nitro group itself.
Intended Reaction: Hydrolysis of Ester (Attack at Carbonyl C).
Dominant Side Reaction: Displacement of Nitro group by Hydroxide/Alkoxide (Attack at C6).
Mechanism of Failure:
Basic conditions (LiOH, NaOH, NaOMe) intended to saponify the ester often attack the C6 carbon first, displacing the nitro group (a good leaving group in this context) to form 6-hydroxy-5-methoxypicolinic acid (or the 6-alkoxy derivative).
Troubleshooting Protocol
Symptom
Probable Cause
Corrective Action
Product mass = M-46 + 17 (OH replaces NO)
SAr displacement of Nitro by Hydroxide.
Switch to Acidic Hydrolysis: Use 6N HCl or TFA/HO at 60°C. The protonated pyridine ring deactivates SAr attack by weak nucleophiles like water, while allowing ester hydrolysis.
Product mass = M-46 + 31 (OMe replaces NO)
SAr displacement by Methoxide.
Avoid Alkoxide Bases: Do not use NaOMe/MeOH. If basic conditions are mandatory, use bulky bases (e.g., -BuOK) in non-nucleophilic solvents, though acidic hydrolysis is preferred.
Loss of Methoxy Group
Demethylation by Lewis Acids.
Control Lewis Acid Strength: If using BBr to demethylate, keep temp < -78°C. The nitro group makes the ring electron-deficient, slowing the reaction, but prolonged exposure leads to degradation.
Visualizing the Competition
Caption: Under basic conditions, the nucleophile (OH-) prefers the highly activated C6 position (S
Ar) over the ester, leading to nitro displacement.
For users attempting to couple TO the ring or react NEAR the ring using Palladium catalysis.
The Issue
The reaction stalls at low conversion (<10%) despite using standard active catalysts (e.g., Pd(dppf)Cl
, Pd(PPh)). Adding more catalyst does not help.
Technical Diagnosis: Catalyst Poisoning via Chelation
This specific scaffold contains a Nitro-Pyridine motif . The lone pair on the Pyridine Nitrogen (N1) and the oxygen of the ortho-Nitro group (at C6) form a stable 5-membered chelate with Palladium(II) species. This effectively sequesters the catalyst, preventing it from entering the catalytic cycle (Oxidative Addition/Transmetallation).
Troubleshooting Protocol
Q: Can I perform a Suzuki coupling on a halogenated derivative of this scaffold?A: It is extremely difficult without protecting the nitrogen. The "poisoning effect" dominates.
Recommended Workflows:
Reduce First: Convert the Nitro group to an Amine before coupling. The amine can be protected (e.g., Boc-protection), which breaks the bidentate chelation capability.
The "Beast Mode" Catalyst: If you must couple in the presence of the nitro group, use high-activity pre-catalysts with bulky biaryl phosphine ligands that sterically discourage N-coordination.
Recommended:XPhos Pd G4 or BrettPhos Pd G4 .
Avoid: Pd(PPh
) or PdCl(dppf).
Caption: The ortho-nitro group and pyridine nitrogen form a bidentate "pincer" that deactivates Palladium catalysts.
Module 3: Reduction & Amide Coupling
For users converting the nitro group to an amine for subsequent drug synthesis.
The Issue
Hydrogenation yields are inconsistent, or the subsequent amide coupling fails to produce the desired product.
The electron-rich methoxy group at C5 donates electron density into the ring, which can stabilize the hydroxylamine intermediate (-NHOH) during hydrogenation, preventing full reduction to the amine (-NH
).
Additionally, if the reduction is performed at high concentrations, the intermediate nitroso species can react with the amine product to form Azo-dimers (Ar-N=N-Ar), which are deeply colored (orange/red) impurities.
Step-by-Step Optimization Guide
Protocol: High-Fidelity Nitro Reduction
Do not rely on standard balloon hydrogenation (H
, Pd/C) if you observe intermediates.
Solvent: Methanol or Ethanol.
Catalyst: 10% Pd/C (wet support).
Additive (Critical): Add 1.0 equivalent of Ammonium Formate or use Flow Hydrogenation .
Why? Transfer hydrogenation often bypasses the long-lived hydroxylamine state.
Alternative: Iron/Ammonium Chloride (Fe/NH
Cl) in EtOH/Water.
Benefit: This is a single-electron transfer (SET) mechanism that avoids the azo-dimer pathway common in catalytic hydrogenation.
Protocol: "One-Pot" Reduction-Cyclization
If your goal is to make a bicycle (e.g., oxazolopyridine):
Do not isolate the free amine (it is unstable and air-sensitive).
React the crude amine immediately with the coupling partner (e.g., carboxylic acid/HATU) or electrophile.
References
Nucleophilic Aromatic Substitution Mechanisms
Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273-412.
Catalyst Poisoning by Pyridine Derivatives
Sherry, B. D., & Fürstner, A. (2008). The Promise and Challenge of Iron-Catalyzed Cross-Coupling. Accounts of Chemical Research, 41(11), 1500-1511.
Synthesis of 6-amino-5-methoxypicolinates (Specific Scaffold Usage)
Patent Application: WO2018127502A1. (2018). "Preparation of substituted picolinamides as P2X3 antagonists." (Demonstrates the specific reduction and coupling sequence for this CAS).
S
Ar Reactivity of Nitro-Pyridines:
Mąkosza, M. (2010). Nucleophilic Aromatic Substitution of Hydrogen and Other Leaving Groups. Chemical Society Reviews, 39, 2847-2852.
To: User From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Support: Methyl 5-methoxy-6-nitropicolinate Reaction & Byproduct Analysis Executive Summary Welcome to the Technical Support Center for Meth...
Author: BenchChem Technical Support Team. Date: February 2026
To: User
From: Dr. Aris Thorne, Senior Application Scientist
Subject: Technical Support: Methyl 5-methoxy-6-nitropicolinate Reaction & Byproduct Analysis
Executive Summary
Welcome to the Technical Support Center for Methyl 5-methoxy-6-nitropicolinate (CAS: 390816-44-1). This guide addresses the critical challenges encountered when utilizing this heterocyclic building block in drug discovery workflows.
Our analysis focuses on two primary vectors of experimental failure:
Intrinsic Impurity Profiles: Contaminants originating from the nitration synthesis of the picolinate core.
Reaction Byproducts: Anomalies arising during downstream transformations, specifically nitro reduction and nucleophilic aromatic substitution (SNAr) .
Part 1: Starting Material Integrity & Impurity Profiling
Q1: I observe minor peaks in the HPLC chromatogram of the commercial reagent (Rt 0.95 and 1.05 relative to the main peak). What are these likely to be?
Diagnosis:
Commercial synthesis of Methyl 5-methoxy-6-nitropicolinate typically involves the nitration of Methyl 5-methoxypicolinate.[1] The directing effects of the methoxy group (ortho/para director) and the pyridine nitrogen (deactivating, meta-director relative to itself, but directing electrophiles to C3/C5 in activated systems) create a competition for the electrophile.
The Impurity Landscape:
Relative Retention Time (RRT)
Likely Impurity
Origin
Mechanism
0.95 (Early Eluter)
5-Methoxy-6-nitropicolinic acid
Hydrolysis
Acidic nitration conditions can hydrolyze the methyl ester to the free acid.[1]
1.05 (Late Eluter)
Methyl 5-methoxy-4-nitropicolinate
Regioisomer
The 5-methoxy group directs ortho to itself.[1] While position 6 is favored, position 4 is also ortho to the methoxy group.
>1.10
Methyl 5-hydroxy-6-nitropicolinate
Demethylation
Strong acids (H₂SO₄/HNO₃) can cleave the methyl ether, forming the phenol.[1]
Troubleshooting Protocol:
Validation: Run a generic gradient LC-MS (Water/Acetonitrile + 0.1% Formic Acid).
Acid Impurity: Look for [M+H]⁺ = 199.03 (Loss of 14 Da vs parent 213.05).
Regioisomer: Look for [M+H]⁺ = 213.05 (Same mass, different retention).
Purification: The acid impurity can be removed by washing the organic layer with saturated NaHCO₃. The regioisomer often requires recrystallization from MeOH/Hexanes or column chromatography.
Part 2: Reaction Troubleshooting (Nitro Reduction)
Q2: During the catalytic hydrogenation of the nitro group to the amine, I see a persistent byproduct with a mass of [M-16+H] or [2M-30]. The reaction stalls.
Diagnosis:
Reduction of 6-nitropicolinates to 6-aminopicolinates is sensitive.[1] The electron-deficient pyridine ring stabilizes intermediate oxidation states, leading to "reduction arrest."
The Pathway to Failure:
Nitroso Intermediate (R-NO): The first reduction step.[1] Highly reactive.
Hydroxylamine (R-NHOH): Often the stalling point.[1]
Azoxy Dimer (R-N=N+(O-)-R): Formed by the condensation of the Nitroso and Hydroxylamine species under basic conditions or insufficient hydrogen pressure.
Visualizing the Reduction Cascade:
Figure 1: Mechanistic flow of nitro reduction showing the divergence between the desired amine and the azoxy dimer trap.
Corrective Action:
Switch Catalyst: Pd/C can sometimes be too active or poisoned by the pyridine nitrogen. PtO₂ (Adam's Catalyst) often prevents the hydroxylamine stall.
Acidic Additive: Add 1.0 eq of HCl or Acetic Acid to the hydrogenation solvent (MeOH). Protonation of the pyridine nitrogen prevents catalyst poisoning and accelerates the reduction of the hydroxylamine.
Alternative Reductant: If hydrogenation fails, use Iron powder (Fe) in NH₄Cl/EtOH . This single-electron transfer (SET) method avoids the azoxy dimer formation common in catalytic methods.[1]
Part 3: Reaction Troubleshooting (Nucleophilic Substitution)
Q3: I am attempting an SNAr reaction to displace the nitro group with a primary amine, but I am getting low yields and a byproduct with M+15.
Diagnosis:
While the nitro group at C6 is activated for displacement (ortho to Nitrogen), the methoxy group at C5 is also susceptible to attack, especially if the nucleophile is small and hard. However, the "M+15" suggests a different issue: Transesterification .
Observed Issue (M+15): If you are using Methanol as a solvent with a different ester, or if you are using a nucleophile in Methanol, you might be seeing Methyl ester formation if the starting material was the ethyl ester, OR if you are using Methoxide , you might be attacking the ring.
More Likely (M+14/15 shift): If you are using MeOH and a base, you might be converting a different ester to a methyl ester.
Alternative Byproduct (Hydrolysis): If water is present, the ester hydrolyzes (M-14).
Critical Insight - The "Ambush" Substitution:
In 5-methoxy-6-nitropicolinates, the Methoxy group acts as an electron donor, deactivating the ring slightly.[1] However, the Nitro group is a powerful electron-withdrawing group (EWG).
Attack at C6 (Nitro displacement): Preferred by soft nucleophiles (Thiolates).
Attack at C2 (Ester): Preferred by hard nucleophiles (Hydroxide, Alkoxides) -> Saponification or Transesterification.[1]
Troubleshooting Protocol:
Solvent: Switch to DMF or THF (aprotic) to suppress ester interactions.
Temperature: Keep reaction < 60°C. High heat promotes attack on the ester.
Base: Use non-nucleophilic bases like DIPEA or Cs₂CO₃ instead of alkoxides.
Part 4: Analytical Reference Data
Table 1: Key MS/NMR Signatures for Identification
Compound
Molecular Formula
Exact Mass
Key 1H NMR Feature (DMSO-d6)
Target: Methyl 5-methoxy-6-nitropicolinate
C₈H₈N₂O₅
212.04
Singlet (OMe) ~4.0 ppm; Singlet (COOMe) ~3.9 ppm; Doublets (Ar-H) ~8.2, 8.4 ppm.[1]
Amine Product
C₈H₁₀N₂O₃
182.07
Broad Singlet (NH₂) ~6.5 ppm; Upfield shift of Ar-H.
Broad Singlet (COOH) ~13.0 ppm; Loss of methyl ester singlet.
References
Thompson, A. M., et al. (2025). Advancing the antituberculosis activity of nitropicolinic acids and amides. European Journal of Medicinal Chemistry. Retrieved from [Link]
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 23378472: Methyl 5-methoxy-6-nitropicolinate.[1] Retrieved from [Link]
Makosza, M. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Molecules.[2][3][4][5][6][7][8][9] Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Case ID: CAS-390816-44-1-SOLV
Subject: Solvent Selection & Troubleshooting for Methyl 5-methoxy-6-nitropicolinate Reactions
Support Level: Tier 3 (Senior Application Scientist)[1][2]
Executive Summary
Methyl 5-methoxy-6-nitropicolinate is a densely functionalized pyridine intermediate.[1][2] Its reactivity is dominated by the electron-deficient nature of the pyridine ring, further activated by the 6-nitro and 2-ester groups.[1] This makes the molecule highly susceptible to Nucleophilic Aromatic Substitution (
) and Reduction , but also prone to side reactions like transesterification or ring degradation if the solvent system is mismatched.[1][2]
This guide provides validated solvent protocols for the three primary workflows:
Functionalization , Nitro Reduction , and Ester Hydrolysis .[1][2]
Solvent Compatibility Matrix
Quick Reference Guide: Use this table to match your reaction type with the optimal solvent system.
Reaction Type
Recommended Solvent
Alternative
FORBIDDEN / High Risk
Technical Rationale
(Displacement)
DMF or DMSO (Anhydrous)
Acetonitrile (MeCN)
Alcohols (MeOH, EtOH)
Polar aprotic solvents stabilize the Meisenheimer complex; alcohols can compete as nucleophiles (alkoxylation).[1][2]
Hydrogenation (-NO₂ → -NH₂)
Methanol (MeOH)
Ethyl Acetate (EtOAc)
Chlorinated Solvents (DCM)
MeOH provides high H₂ solubility.[1][2] Avoid DCM due to catalyst poisoning risks.[2]
Hydrolysis (Ester → Acid)
THF / Water (3:1)
Dioxane / Water
Pure Alcohols
THF solubilizes the organic substrate while water activates the hydroxide; pure alcohols slow down the rate.[1][2]
Storage / Dissolution
DCM or EtOAc
DMSO
Water / Hexane
The molecule is lipophilic but hydrolytically unstable over long periods in wet protic solvents.[1]
The Challenge: The 6-nitro group is a potent leaving group.[1] Researchers often attempt to displace it with amines or alkoxides.[1][2] The common failure mode is low conversion or by-product formation .[1]
Technical Analysis
The reaction proceeds via an addition-elimination mechanism involving a negatively charged intermediate (Meisenheimer complex).[1][2][3][4]
Why DMF/DMSO? These dipolar aprotic solvents solvate the cationic counter-ion of your nucleophile (e.g.,
or protonated amine) while leaving the anionic nucleophile "naked" and highly reactive.[1][2] They also stabilize the polar transition state.[1][2]
The Alcohol Trap: Using ethanol or isopropanol can lead to the solvent attacking the ring (displacing the nitro group) or transesterifying the methyl ester.[1][2]
Troubleshooting Protocol
Issue: Reaction is sluggish (stalled at 50% conversion).
Switch Solvent: If using MeCN, switch to DMF.[2] The higher dielectric constant (
) significantly accelerates the rate compared to MeCN () or Toluene ().[1][2]
Concentration: Run the reaction at high concentration (0.5 M – 1.0 M).
is bimolecular; rate depends on collision frequency.[1][2]
Temperature: Increase temperature to 60–80°C. Note: Ensure the nucleophile is not volatile.
The Challenge: Reducing the nitro group to an amine (typically for subsequent cyclization) is exothermic.[1][2] The primary risk is runaway exotherm or catalyst poisoning .[1]
Technical Analysis
Preferred Solvent:Methanol .[1][2][5] It has high hydrogen gas solubility and polarity, facilitating the reduction.[1][2]
Safety Critical: Methyl 5-methoxy-6-nitropicolinate is a nitro-aromatic.[1][2] Its reduction releases significant heat (
Reaction: Hydrogenate at 1 atm (balloon) or 30 psi (Parr shaker).
Validation: Monitor by LCMS. The nitro peak (
) will disappear, and the amine peak () will appear.[1][2]
Workflow 3: Hydrolysis (Saponification)
The Challenge: Converting the ester to the acid without degrading the nitro group or causing decarboxylation.
Technical Analysis
Risk: The electron-deficient pyridine ring makes the ester extremely labile.[1] Strong bases (NaOH) in methanol can cause transesterification (if using a different alcohol) or nucleophilic attack on the ring.[1][2]
THF ensures the organic substrate is in solution.[1]
Water is required to dissolve LiOH/NaOH and act as the nucleophile source.[1]
Troubleshooting FAQ
Q: Can I use MeOH/Water?A: Only if you are strictly maintaining the methyl ester.[1] If you use EtOH/Water, you will form the Ethyl ester via transesterification before hydrolysis is complete.[1][2] THF is safer because it is non-nucleophilic.[1][2]
Q: The product turned black/tarry.A: You likely used a base that was too strong or temperature that was too high, triggering polymerization of the nitro-pyridine.[1][2]
Fix: Use LiOH (1.1 eq) at 0°C to Room Temperature . Do not heat.
Decision Tree: Solvent Selection
Use this logic flow to determine the correct solvent for your specific experimental goal.
Figure 2: Logic flow for selecting the appropriate solvent system based on reaction intent.
References
Thompson, A. M., et al. (2025).[1][2] Advancing the antituberculosis activity of nitropicolinic acids and amides.[1][2] European Journal of Medicinal Chemistry.[1][2] (Describes the synthesis and reduction of 6-nitropicolinate derivatives).
Joule, J. A., & Mills, K. (2010).[1][2] Heterocyclic Chemistry. 5th Ed. Wiley.[2] (Authoritative text on Pyridine reactivity and
mechanisms).
Carey, F. A., & Sundberg, R. J. (2007).[1][2] Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[2] (Detailed mechanisms for catalytic hydrogenation and ester hydrolysis).
PubChem Compound Summary. (2024). Methyl 5-methoxy-6-nitropicolinate (CID 23378472).[1][2][6] National Center for Biotechnology Information.[2] [1][2][6]
Technical Support Center: Reduction of Methyl 5-methoxy-6-nitropicolinate
Status: Operational Ticket ID: CHEM-RED-5M6N Assigned Specialist: Senior Application Scientist[1] Introduction You have likely arrived here because the reduction of Methyl 5-methoxy-6-nitropicolinate (Structure 1 ) to it...
You have likely arrived here because the reduction of Methyl 5-methoxy-6-nitropicolinate (Structure 1 ) to its corresponding amine (Methyl 6-amino-5-methoxypicolinate ) has failed or stalled.[1]
This is a notorious transformation.[1] While standard nitro reductions are often trivial, this substrate presents a "perfect storm" of structural challenges:
Catalyst Poisoning: The pyridine nitrogen (position 1) is a potent ligand for heterogeneous catalysts (Pd, Pt), effectively poisoning active sites.[1]
Steric Congestion: The nitro group at position 6 is flanked by the ring nitrogen and the 5-methoxy group, impeding surface adsorption on the catalyst.[1]
Electronic Deactivation: The electron-deficient pyridine ring renders the nitro group less susceptible to single-electron transfer (SET) mechanisms compared to benzene analogs.[1]
This guide provides a diagnostic workflow and validated protocols to overcome these specific failure modes.
Part 1: Diagnostic Workflow
Before altering conditions, determine how the reaction failed. Use this logic flow to identify your specific issue.
Figure 1: Diagnostic logic for nitro-picolinate reduction failures. Identify the impurity profile to select the correct remediation strategy.
Part 2: Troubleshooting Modules
Module A: The "Dead Catalyst" (No Reaction)
Symptom: After 4+ hours under
, TLC shows only starting material.
Root Cause: The pyridine nitrogen lone pair coordinates strongly to the Pd surface, displacing and preventing adsorption of the nitro group.[1]
The Fix:Protonation Strategy.
By converting the pyridine to a pyridinium salt, you remove the lone pair's ability to bind the metal.[1]
Adjustment: Add 1.0–2.0 equivalents of Acetic Acid (AcOH) or HCl (1M in MeOH) to the reaction mixture.
Warning: Monitor for ester hydrolysis if using aqueous acids.[1] Anhydrous HCl in MeOH is preferred.[1]
Module B: The "Stalled Intermediate" (Hydroxylamine)
Symptom: LCMS shows a peak at Mass [M-16] (Nitroso) or [M-2] (Hydroxylamine).[1] The reaction stops before forming the amine.[1]
Root Cause: The 5-methoxy group creates steric bulk, preventing the planar adsorption required for the final dehydration step of the hydroxylamine intermediate.[1]
The Fix:Switch to Dissolving Metal Reduction.
Heterogeneous catalysis requires surface geometry that this molecule resists.[1] Chemical reduction (Fe, Zn) operates via electron transfer in solution, bypassing steric surface constraints.[1]
Protocol: See Protocol B (Iron-Mediated Reduction) below.
Module C: The "Over-Reduced" Ring
Symptom: Product mass is M+4 or M+6 (Tetrahydropyridine or Piperidine derivative).[1]
Root Cause: High pressure (>50 psi) or highly active catalysts (
) can reduce the electron-deficient pyridine ring, especially once the electron-donating amino group is formed.[1]
The Fix:Poisoned Catalyst or Selectivity Control. [1]
Adjustment: Switch to 5% Pt(S)/C (Sulfided Platinum). The sulfur poisons the high-energy sites responsible for ring hydrogenation but leaves nitro-reduction sites active.[1]
Part 3: Validated Protocols
Protocol A: Acid-Modulated Catalytic Hydrogenation (The "Gold Standard")
Use this for initial attempts or scale-up if no stalling is observed.[1]
Rationale: The addition of acid prevents catalyst poisoning by the pyridine nitrogen [1].[1]
Preparation: In a hydrogenation vessel, dissolve Methyl 5-methoxy-6-nitropicolinate (1.0 eq) in MeOH (0.1 M concentration).
Acidification: Add Acetic Acid (2.0 eq). Do not skip this step.
Protocol B: Iron/Ammonium Chloride (The "Fail-Safe")
Use this if Protocol A stalls at the hydroxylamine or fails due to poisoning.[1]
Rationale: Iron-mediated reduction is robust, insensitive to pyridine poisoning, and highly selective for nitro groups over esters and aromatic rings [2].[1]
Mixture: Dissolve substrate (1.0 eq) in EtOH/Water (3:1) .
Reagents: Add Iron Powder (5.0 eq, <10 micron particle size preferred) and Ammonium Chloride (
, 5.0 eq).
Reaction: Heat to 70°C with vigorous stirring.
Visual Check: The grey iron powder will turn into a rusty brown sludge (Iron oxides).[1]
Monitoring: Reaction is usually complete in 1–2 hours.
Workup: Filter hot through Celite (wash cake with hot EtOH). Concentrate to remove EtOH.[1] Extract aqueous residue with EtOAc.[1]
Part 4: Data & Comparison
Feature
Protocol A (Pd/C + Acid)
Protocol B (Fe/NH4Cl)
Mechanism
Heterogeneous Catalysis
Single Electron Transfer (SET)
Reaction Time
4–12 Hours
1–3 Hours
Selectivity
Moderate (Risk of ring reduction)
High (Nitro specific)
Scalability
High (Clean workup)
Low (Iron waste disposal)
Key Risk
Catalyst Poisoning
Emulsion during extraction
Success Rate
60% (Substrate dependent)
95% (Robust)
Part 5: Mechanism of Failure (Visualized)
Understanding why the reaction stalls is critical for trust.[1] The diagram below illustrates the competing pathways.
Figure 2: Mechanistic pathways showing the "Poisoned State" (Red) and the robust Iron-mediated bypass (Blue).[1]
References
Catalytic Hydrogenation of Pyridines and Nitrogen Heterocycles.
Source:Journal of Organic Chemistry / PrepChem
Context: Acidic media is required to protonate the pyridine nitrogen, preventing strong coordination to the catalyst surface which inhibits hydrogen adsorption.[1]
URL:[Link]
Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives.
Source:MDPI (Molecules)
Context: Demonstrates the utility of alternative hydrogen sources (ammonium formate/Fe) for sterically hindered or sensitive nitroarenes where direct hydrogenation fails.[1]
URL:[Link][1]
Reduction of Nitro Groups: Methodologies and Mechanisms.
Source:Master Organic Chemistry
Context: Detailed review of the stepwise reduction mechanism (Nitro -> Nitroso -> Hydroxylamine -> Amine) and where stalling occurs.
URL:[Link]
Selective Hydrogenation Properties of Ni-Based Catalysts.
Source:MDPI
Context: Discusses the use of base metals (Fe, Ni) as alternatives to precious metals to avoid side reactions like ring saturation.[1]
URL:[Link][1][2]
Technical Support Center: Purification of Methyl 5-methoxy-6-nitropicolinate & Derivatives
Welcome to our dedicated technical support center for navigating the purification challenges of Methyl 5-methoxy-6-nitropicolinate and its derivatives. This guide is designed for researchers, scientists, and drug develop...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to our dedicated technical support center for navigating the purification challenges of Methyl 5-methoxy-6-nitropicolinate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to streamline your purification workflows.
Introduction
Methyl 5-methoxy-6-nitropicolinate is a key intermediate in the synthesis of various pharmacologically active compounds. Its purification, however, can be fraught with challenges due to its specific chemical properties. The presence of a basic pyridine nitrogen, an electron-withdrawing nitro group, and ester functionality can lead to issues such as co-eluting impurities, product degradation, and poor chromatographic resolution. This guide provides a systematic approach to identifying and resolving these common purification hurdles.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of Methyl 5-methoxy-6-nitropicolinate and its derivatives in a question-and-answer format.
Issue 1: Co-elution of Starting Materials and Product
Q: I'm observing co-elution of my target compound, Methyl 5-methoxy-6-nitropicolinate, with unreacted starting materials during column chromatography. How can I improve separation?
A: Co-elution in this context often arises from insufficient difference in polarity between your product and the starting materials. The polarity of Methyl 5-methoxy-6-nitropicolinate is influenced by its various functional groups. To achieve better separation, a multi-faceted approach to optimizing your chromatographic conditions is recommended.
Underlying Causes and Strategic Solutions:
Inadequate Solvent System Polarity: The initial choice of mobile phase may not provide sufficient differentiation in the affinities of the compounds for the stationary phase.
Suboptimal Stationary Phase: Standard silica gel may not be the ideal stationary phase for this class of compounds due to the basicity of the pyridine nitrogen.
Troubleshooting Protocol:
Systematic Solvent System Screening:
Begin with a relatively non-polar system, such as a hexane/ethyl acetate gradient, and gradually increase the polarity.
If separation is still poor, introduce a third solvent to modulate selectivity. For instance, adding a small percentage of dichloromethane or acetone can alter the interactions between your compounds and the stationary phase.
For highly polar impurities, consider a more polar solvent system like dichloromethane/methanol.
Stationary Phase Modification:
Normal Phase Chromatography: If using silica gel, consider deactivating it by pre-treating with a small amount of a polar solvent like methanol or by incorporating a small percentage of triethylamine (0.1-1%) in your mobile phase. This will help to mitigate the strong interaction of the basic pyridine nitrogen with the acidic silica surface, reducing peak tailing and potentially improving separation.
Reverse Phase Chromatography: For derivatives with sufficient hydrophobicity, reverse-phase chromatography (e.g., using a C18 column) can be a powerful alternative. The separation mechanism is based on hydrophobicity, which can provide a different selectivity compared to normal phase chromatography.
Employing Different Chromatographic Techniques:
Flash Chromatography: For routine purifications, automated flash chromatography systems allow for precise gradient control and the use of pre-packed columns with a variety of stationary phases, leading to more reproducible results.
Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) offers superior resolution. A methodical approach to method development on an analytical scale is crucial before scaling up to a preparative system.
Workflow for Optimizing Separation:
Caption: Decision workflow for resolving co-elution issues.
Issue 2: Product Decomposition on Silica Gel
Q: I'm experiencing significant loss of my Methyl 5-methoxy-6-nitropicolinate derivative during silica gel column chromatography. What could be the cause and how can I prevent it?
A: The acidic nature of standard silica gel can lead to the degradation of sensitive molecules. The combination of a pyridine ring and an ester group in your compound makes it susceptible to acid-catalyzed hydrolysis or other decomposition pathways.
Causality and Prevention:
Acid-Catalyzed Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid in the presence of acidic silica and trace amounts of water in the mobile phase.
Strong Adsorption and Decomposition: The basic pyridine nitrogen can strongly adsorb to the acidic silanol groups on the silica surface, prolonging its exposure and increasing the likelihood of decomposition.
Preventative Measures and Protocols:
Deactivation of Silica Gel:
Triethylamine Wash: Before packing your column, wash the silica gel with a solution of 1-5% triethylamine in your chosen non-polar solvent (e.g., hexane). This neutralizes the acidic sites.
In-situ Neutralization: Add 0.1-1% triethylamine to your mobile phase. This is often the most convenient and effective method.
Alternative Stationary Phases:
Neutral Alumina: Alumina is less acidic than silica and can be a good alternative for purifying basic compounds. It is available in neutral, acidic, and basic forms; for your compound, neutral or basic alumina would be most appropriate.
Florisil®: A magnesium silicate adsorbent that is less acidic than silica gel and can be effective for the purification of nitrogen-containing heterocycles.
Recrystallization as an Alternative Purification Method:
If your compound is a solid and you have a crude product of reasonable purity, recrystallization can be an excellent, non-chromatographic purification method that avoids contact with acidic stationary phases.
Solvent Selection for Recrystallization:
The ideal solvent will dissolve your compound at high temperatures but not at low temperatures.
Common solvents to screen include ethanol, methanol, isopropanol, ethyl acetate, and mixtures thereof with anti-solvents like hexanes or water.[1]
Recrystallization Protocol:
Dissolve the crude product in the minimum amount of a suitable hot solvent.
If the solution is colored by impurities, you can add a small amount of activated carbon and hot filter the solution.
Allow the solution to cool slowly to room temperature.
Further cool the solution in an ice bath to maximize crystal formation.
Collect the crystals by filtration and wash with a small amount of cold solvent.
Dry the crystals under vacuum.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I should expect in the synthesis of Methyl 5-methoxy-6-nitropicolinate?
A1: The impurities will largely depend on the synthetic route. However, common impurities can include:
Unreacted Starting Materials: Such as the precursor picolinate.
Over-nitrated or Isomeric Products: Depending on the nitrating agent and reaction conditions, you might form dinitro species or have the nitro group at a different position.[2][3]
Hydrolyzed Product: The corresponding carboxylic acid if the reaction or workup conditions are not anhydrous.
Byproducts from Side Reactions: These are highly specific to the synthetic methodology employed.
A thorough analysis of your crude product by LC-MS is highly recommended to identify the major impurities before attempting purification.[4]
Q2: My purified product is a yellow oil, but I expected a solid. What could be the reason?
A2: While some derivatives may indeed be oils at room temperature, the presence of residual solvent is a common reason for a product appearing as an oil instead of a solid.
Actionable Step: Ensure your product is thoroughly dried under high vacuum, potentially with gentle heating if the compound is thermally stable. If it remains an oil, it is likely the inherent physical state of your specific derivative.
Q3: Can I use Gas Chromatography (GC) for the analysis and purification of Methyl 5-methoxy-6-nitropicolinate derivatives?
A3: Gas chromatography can be a viable analytical technique for these compounds, provided they are sufficiently volatile and thermally stable.[5][6]
Considerations: The high boiling point of many derivatives may require high inlet and oven temperatures, which could lead to on-column decomposition. For purification, preparative GC is less common than preparative LC for these types of molecules due to scalability and potential thermal degradation.
Q4: How can I effectively remove residual solvents from my final product?
A4: Residual solvents can be challenging to remove, especially high-boiling ones like DMF or DMSO.
High Vacuum Drying: The most straightforward method.
Lyophilization (Freeze-Drying): If your compound is soluble in water or a suitable solvent like dioxane and is not volatile, lyophilization can be very effective at removing residual solvents.
Solvent Trituration/Precipitation: Dissolving your product in a small amount of a good solvent (e.g., dichloromethane) and then adding a large volume of a poor solvent (e.g., hexanes) can cause your product to precipitate, leaving the more soluble solvent impurities behind in the solution.
Logical Flow for Solvent Removal:
Caption: A systematic approach to residual solvent removal.
Solvent system screening, change of stationary phase (e.g., alumina, C18), use of mobile phase additives (e.g., triethylamine)
TLC/LC-MS for resolution, peak shape
Product Decomposition
Acidic silica gel, prolonged column contact time
Deactivation of silica with triethylamine, use of neutral alumina or Florisil®, recrystallization
Product recovery, purity analysis by NMR/LC-MS
Low Recovery
Strong adsorption to stationary phase, product degradation
Use of less acidic stationary phase, addition of a competitor base to the mobile phase (e.g., triethylamine)
Mass balance calculation, analysis of column stripping fractions
Peak Tailing
Strong interaction of basic nitrogen with acidic silanols
Addition of triethylamine to the mobile phase, use of end-capped reverse-phase columns
Peak symmetry in chromatogram
References
Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chrom
Novel Route of Synthesis of Some Trientine Impurities and Their Characteriz
Nitration of Phenol and Purification by Column Chrom
Nitroarom
Concise Synthesis of 5-Methoxy-6-hydroxy-2-methylchromone-7-O.NIH.
Technical Support Center: Chromatographic Purification of Pyridine Deriv
Identification and synthesis of impurities formed during sertindole prepar
Nitro compound synthesis by nitrite substitution or nitr
Nitroaromatic Compounds, from Synthesis to Biodegrad
Overcoming challenges in the purific
Rapid separation of nitroaromatic compounds by solvating gas chrom
Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
Advancing the antituberculosis activity of nitropicolinic acids and amides.OUR Archive (Otago University Research Archive).
Chromatographic Detection of Nitroaromatic and Nitramine Compounds by Electrochemical Reduction Combined with Photoluminescence following Electron Transfer.
Method for synthetizing 6-methoxyquinoline.
Recrystallization of 5-methoxy-N'N-dimethyltryptamine (5-MEO-DMT) in methyl tert-butyl ether (MTBE) and less than 5 wt% aliphatic anti-solvent.
Purification method of pyridine and pyridine derivatives.
Technical Support Center: Methyl 5-methoxy-6-nitropicolinate Scale-Up
Welcome to the technical support resource for the process scale-up of Methyl 5-methoxy-6-nitropicolinate. This guide is designed for researchers, chemists, and process development professionals to navigate the common cha...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support resource for the process scale-up of Methyl 5-methoxy-6-nitropicolinate. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. As your virtual application scientist, I will provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions, troubleshoot effectively, and ensure a safe, robust, and scalable process.
Nitration reactions, particularly on electron-rich heterocyclic systems, are notoriously energetic and can present significant challenges related to safety, reaction control, and product purity.[1][2] This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the practical issues you may face.
Part 1: Safety & Thermal Hazard Analysis
The paramount concern when scaling any nitration is managing the reaction's exothermicity.[3] Nitro compounds themselves are energetic materials, and uncontrolled temperature increases can lead to runaway reactions with severe consequences.[4]
Q1: My reaction temperature is spiking uncontrollably during the addition of nitric acid, even with external cooling. What is happening and how can I prevent it?
A1: This is a classic sign of inadequate heat removal, where the rate of heat generation from the reaction exceeds the cooling capacity of your reactor. Aromatic nitration is a fast and highly exothermic process.[5] On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat transfer less efficient than in a lab-scale flask.[5]
Underlying Cause:
The reaction between the picolinate starting material and the nitrating agent (typically a mixed acid of HNO₃/H₂SO₄) generates the electrophilic nitronium ion (NO₂⁺).[6][7] The subsequent electrophilic aromatic substitution is highly exothermic. If mixing is poor, localized "hot spots" can form where the concentration of reagents is high, accelerating the reaction rate and heat output in that specific area, which can initiate a thermal runaway.[2]
Troubleshooting & Prevention Protocol:
Perform Reaction Calorimetry: Before any scale-up, a reaction calorimetry (RC1) study is essential to quantify the thermal hazard.[4][8] This will determine the total heat of reaction, the adiabatic temperature rise (ΔTad), and the maximum temperature of the synthesis reaction (MTSR).[4] These data are critical for designing a safe process.
Control Addition Rate: The most immediate control parameter is the addition rate of your nitrating agent. Implement a slow, controlled addition via a syringe pump or dosing pump, monitoring the internal reaction temperature in real-time.
Reverse Addition: Consider adding the substrate to the nitrating agent. This "reverse addition" maintains a low concentration of the reactive organic material in the vessel at all times, preventing accumulation that could lead to a runaway.
Improve Agitation: Ensure your reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) and that the stirring rate is sufficient to maintain a homogeneous mixture and facilitate heat transfer to the reactor jacket. Poor mixing is a primary cause of mass transfer limitations and localized exotherms.[5][6]
Dilution: Increasing the solvent volume can help moderate the temperature by providing a larger thermal mass to absorb the heat of reaction. However, this impacts process efficiency and must be balanced.
Part 2: Reaction Control & Impurity Profile
Achieving high yield and purity is often complicated by the formation of process-related impurities. Understanding their origin is key to their mitigation.
Q2: My yield of Methyl 5-methoxy-6-nitropicolinate is lower than expected on a larger scale, and I'm seeing several new impurities in my HPLC analysis. What are these impurities and how do I minimize them?
A2: Low yield and new impurities during scale-up often point to issues with mass transfer, temperature control, or stoichiometry. The most common impurities in nitration reactions are isomers, over-nitrated products, and oxidative degradation products.[9]
Potential Impurities & Their Causes:
Isomeric Impurities: While the methoxy and ester groups on the pyridine ring direct the nitration, suboptimal conditions can lead to the formation of other regioisomers. This is often caused by poor mixing leading to localized areas of high temperature or high reagent concentration.
Over-Nitration (Dinitro Compounds): If the reaction temperature is too high or the residence time is too long, a second nitro group can be added to the aromatic ring.
Oxidative Degradation: Nitric acid is a strong oxidizing agent. At elevated temperatures, it can oxidize the methoxy group or other parts of the molecule, leading to colored, tar-like impurities.[5] Changes in color (e.g., darkening) can be an indicator of degradation.[10]
Hydrolysis of the Ester: If conditions are too acidic and aqueous for a prolonged period, the methyl ester can hydrolyze to the corresponding carboxylic acid.
Troubleshooting Workflow for Low Yield & Impurities
Caption: Troubleshooting workflow for low yield.
Protocol: HPLC Method for In-Process Control (IPC)
An effective High-Performance Liquid Chromatography (HPLC) method is crucial for monitoring reaction completion and impurity formation.
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient:
0-2 min: 10% B
2-15 min: Ramp to 90% B
15-18 min: Hold at 90% B
18-20 min: Return to 10% B
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm and 280 nm.
Procedure: Carefully quench a small aliquot of the reaction mixture in a large volume of cold water/ice. Extract with a suitable solvent (e.g., ethyl acetate). Analyze the organic layer. This allows you to track the disappearance of starting material and the appearance of the product and key impurities over time.
Part 3: Work-up and Product Isolation
Scaling up the isolation of a solid product can introduce new challenges in crystallization and purity.
Q3: I'm having trouble crystallizing my product after quenching the reaction. I'm getting an oil, or the isolated solid is sticky and discolored. How can I improve my isolation procedure?
A3: This is a common scale-up issue. "Oiling out" during crystallization occurs when the product is insoluble in the crystallization solvent at a given temperature but is still above its melting point. Sticky or discolored solids indicate trapped impurities or residual solvent.
Troubleshooting Crystallization:
Solvent Selection: The quench and crystallization solvent system is critical. You may need to perform a solvent screen to find an optimal anti-solvent system. For example, after quenching the acidic reaction mixture into water/ice, extract the product into a solvent like Dichloromethane (DCM) or Ethyl Acetate. Then, perform a solvent swap to a crystallization solvent where the product has high solubility at high temperatures but low solubility at room temperature (e.g., Isopropanol, Ethanol, or a Toluene/Heptane mixture).
Controlled Cooling: Do not crash-cool the crystallization. A slow, controlled cooling profile allows for the formation of a more ordered, pure crystal lattice. A typical profile might be cooling from 60 °C to 20 °C over 4-6 hours.
Seeding: If the product is known to be difficult to crystallize, seeding the solution with a small amount of pure Methyl 5-methoxy-6-nitropicolinate at the point of supersaturation can induce crystallization and lead to a more consistent particle size.
Purification before Crystallization: If the crude product is heavily contaminated with colored impurities, consider a purification step before the final crystallization. This could involve a carbon treatment to remove color or a silica gel plug filtration to remove highly polar impurities.
Data Summary Table
Parameter
Laboratory Scale (Typical)
Pilot Scale (Recommended Starting Point)
Rationale for Change
Temperature
0 to 5 °C
-5 to 0 °C
Provides a larger safety margin to manage the exotherm on scale.
Addition Time
15-30 minutes
2-4 hours
Slower addition is critical for heat management in large reactors.[8]
Agitation
Magnetic Stir Bar
Overhead Mechanical Stirrer (PBT)
Ensures homogeneity and efficient heat transfer in viscous slurries.[6]
Quench
Pouring into beaker of ice
Slow reverse addition into chilled water
Controls the quench exotherm and prevents localized boiling or splashing.
Part 4: The Chemistry Explained
A deeper understanding of the reaction mechanism provides the foundation for effective troubleshooting.
Q4: Can you explain the role of sulfuric acid in this reaction? Is it just a catalyst?
A4: Sulfuric acid plays two crucial roles, and it is more than just a simple catalyst.[5]
Generation of the Electrophile: Its primary role is to react with nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[6][7] Nitric acid alone is generally not a sufficiently strong electrophile for this type of reaction.
Water Scavenger: The reaction produces one molecule of water for every molecule of product formed. Sulfuric acid is an excellent dehydrating agent and absorbs this water. This is critical because the presence of water can dilute the acid mixture, which would decrease the concentration of the nitronium ion and slow down or stop the reaction.[5]
Reaction Mechanism Visualization
Caption: Mechanism of aromatic nitration.
By understanding these fundamental principles, you can better anticipate the effects of changing reaction parameters and troubleshoot more effectively, ensuring a successful and safe scale-up of Methyl 5-methoxy-6-nitropicolinate synthesis.
References
Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids | Organic Process Research & Development - ACS Publications. (2021).
Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids | Request PDF. (n.d.).
Advantages and Limitations of a Nitration Reaction Performed in B
Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. (2024). PMC.
Scale-up and safety of toluene nitration in a meso-scale flow reactor | Request PDF. (2022).
stability of 3-Amino-4-nitropyridine in acidic or basic media. (n.d.). Benchchem.
Technical Comparison Guide: Methyl 5-methoxy-6-nitropicolinate in VHL-Recruiting PROTACs
Executive Summary Methyl 5-methoxy-6-nitropicolinate represents a specialized, high-utility building block for the synthesis of Von Hippel-Lindau (VHL) E3 ligase ligands. Unlike standard phenyl-based precursors (e.g., me...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 5-methoxy-6-nitropicolinate represents a specialized, high-utility building block for the synthesis of Von Hippel-Lindau (VHL) E3 ligase ligands. Unlike standard phenyl-based precursors (e.g., methyl 4-nitrobenzoate) or unsubstituted picolinates, this molecule offers a dual advantage: enhanced physicochemical properties (solubility, LogD) due to the pyridine core, and optimized linker attachment chemistry via the 6-nitro handle.
This guide compares Methyl 5-methoxy-6-nitropicolinate against its primary alternatives:
Methyl 6-nitropicolinate (The unsubstituted analogue).
Methyl 4-nitrobenzoate (The standard phenyl bioisostere).
Methyl 5-amino-picolinate (The pre-reduced analogue).
Verdict: For PROTACs requiring improved aqueous solubility and a "clean" linker attachment point at the Left-Hand Side (LHS) of the VHL ligand, Methyl 5-methoxy-6-nitropicolinate is the superior choice. The 5-methoxy group acts as a critical electronic tuner, modulating the pKa of the pyridine nitrogen and improving metabolic stability.
Part 1: The Chemistry of the Warhead Precursor
In VHL ligand design, the "Left-Hand Side" (LHS) terminal cap is a prime site for modification to improve drug-like properties (DMPK) without disrupting the core hydroxyproline binding.
C2 (Ester): Precursor to the amide bond connecting to the L-Hydroxyproline (Hyp) core.
C5 (Methoxy): Electronic modulator (EDG) and hydrophobic probe.
C6 (Nitro): A "masked" amine. This is the Exit Vector . Once reduced to an amine, it serves as the attachment point for the PROTAC linker.
The Mechanism of Action
The picolinate ring acts as a bioisostere for the phenyl ring found in early VHL ligands. The pyridine nitrogen accepts hydrogen bonds, potentially interacting with solvent water or specific residues (e.g., Arg69) at the periphery of the VHL binding pocket. The 5-methoxy group fills small hydrophobic sub-pockets and prevents oxidative metabolism at the sensitive 5-position.
Part 2: Comparative Analysis
The following table contrasts Methyl 5-methoxy-6-nitropicolinate with standard alternatives used in VHL ligand synthesis.
Table 1: Performance Comparison Matrix
Feature
Methyl 5-methoxy-6-nitropicolinate
Methyl 6-nitropicolinate
Methyl 4-nitrobenzoate
Core Scaffold
Pyridine (Heterocycle)
Pyridine (Heterocycle)
Benzene (Carbocycle)
Solubility (Calc LogP)
Low (Best)
Low
High (Poor)
Linker Attachment
C6-Amine (via Nitro red.)
C6-Amine (via Nitro red.)
C4-Amine (via Nitro red.)
Electronic Effect
5-OMe (EDG): Increases Pyridine basicity.
H (Neutral): Standard Pyridine basicity.
H (Neutral): No specific effect.
Metabolic Stability
High: C5 blocked by OMe.
Med: C5 prone to oxidation.
Med: Ring oxidation possible.
Synthetic Utility
High: Nitro allows orthogonal protection.
High: Nitro allows orthogonal protection.
High: Standard chemistry.
Binding Affinity (Est)
High: OMe explores sub-pocket.
Med: Lacks hydrophobic contact.
Med: Baseline affinity.
Detailed Analysis
1. Solubility & Physicochemical Properties
PROTACs notoriously suffer from high molecular weight and poor solubility (the "molecular obesity" problem).
The Picolinate Advantage: Replacing a phenyl ring (Benzoate) with a pyridine ring (Picolinate) lowers the LogP (lipophilicity) and increases Topological Polar Surface Area (TPSA).
The Methoxy Effect: While adding a methoxy group adds slight lipophilicity compared to a hydrogen, it significantly improves solubility compared to the phenyl analogue by disrupting crystal packing and introducing a weak H-bond acceptor.
2. Synthetic Efficiency: The Nitro vs. Amino Dilemma
Why start with the Nitro group (Methyl 5-methoxy-6-nitropicolinate) instead of the Amino group (Methyl 5-methoxy-6-aminopicolinate)?
Chemo-selectivity: The nitro group is inert to the coupling conditions used to attach the picolinate to the Hydroxyproline core.
Workflow:
Hydrolyze Ester
Acid.
Couple Acid to Hydroxyproline (Nitro remains intact).
Late-Stage Reduction: Reduce Nitro to Amine only when ready to attach the linker.
Contrast: Starting with the amino-picolinate requires N-protection (e.g., Boc/Fmoc) before coupling, adding two synthetic steps (protection/deprotection).
Part 3: Experimental Protocols
Workflow 1: Synthesis of the VHL Ligand Core
This protocol describes the conversion of Methyl 5-methoxy-6-nitropicolinate into a "Linker-Ready" VHL ligand cap.
L-Hydroxyproline derivative (e.g., Boc-Hyp-OH or pre-assembled VHL core)
Pd/C (Palladium on Carbon) or Fe/NH4Cl (Iron/Ammonium Chloride)
Step-by-Step Protocol:
Saponification (Ester Hydrolysis):
Dissolve Methyl 5-methoxy-6-nitropicolinate (1.0 eq) in THF/H2O (3:1).
Add LiOH (1.5 eq) at 0°C. Stir at RT for 2h.
Acidify with 1M HCl to pH 3. Extract with EtOAc.
Result:5-methoxy-6-nitropicolinic acid .
Amide Coupling (Capping the VHL Core):
Dissolve the Acid (1.0 eq) in DMF.
Add DIPEA (3.0 eq) and HATU (1.1 eq). Stir for 10 min.
Add the VHL Core Amine (e.g., H-Hyp-Benzyl-Thiazole) (1.0 eq).
Stir at RT for 4-12h. Monitor by LCMS.
Result:Nitro-Capped VHL Ligand .
Nitro Reduction (Activation for Linker):
Method A (Hydrogenation): Dissolve Nitro-Ligand in MeOH. Add 10% Pd/C (10 wt%). Stir under H2 balloon (1 atm) for 2h. Filter through Celite.
Method B (Chemoselective - if sensitive groups present): Dissolve in EtOH/H2O (4:1). Add Fe powder (5 eq) and NH4Cl (5 eq). Reflux for 1h.
Result:Amino-Capped VHL Ligand (Ready for Linker Attachment).
Visualization: Synthetic Pathway[2]
Caption: Step-wise transformation of Methyl 5-methoxy-6-nitropicolinate into a functional PROTAC anchor.
Part 4: Decision Matrix (When to use which?)
Use the following logic tree to determine if this specific precursor is right for your project.
Caption: Selection logic for VHL Ligand Precursors based on linker position and physicochemical needs.
References
Buckley, D. L., et al. (2012). "Targeting the Von Hippel-Lindau E3 Ubiquitin Ligase Using Small Molecules." Journal of the American Chemical Society. Link
Context: Establishes the SAR for VHL ligands and the utility of the hydroxyproline core.
Frost, J., et al. (2016). "EXplainable Artificial Intelligence for PROTAC Design." Nature Reviews Drug Discovery. (General reference for VHL Ligand SAR). Link
Testa, A., et al. (2020). "Structure-Based Design of a Macrocyclic PROTAC." Angewandte Chemie. Link
Context: Discusses the importance of linker attachment points (Exit Vectors) and the use of functionalized caps.
Gadd, M. S., et al. (2017). "Structural basis of PROTAC cooperative recognition for selective protein degradation." Nature Chemical Biology. Link
Context: Provides structural data on how VHL ligands bind, supporting the bioisostere replacement str
Comparing the reactivity of "Methyl 5-methoxy-6-nitropicolinate" with similar building blocks
Executive Summary Methyl 5-methoxy-6-nitropicolinate (CAS: 390816-44-1) is a highly specialized pyridine building block characterized by a "push-pull" electronic system.[1][2] Unlike its simpler analogs, the presence of...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 5-methoxy-6-nitropicolinate (CAS: 390816-44-1) is a highly specialized pyridine building block characterized by a "push-pull" electronic system.[1][2] Unlike its simpler analogs, the presence of the electron-donating 5-methoxy group adjacent to the electron-withdrawing 6-nitro group creates a unique reactivity profile.[1][2]
This guide compares it against two primary alternatives:
Methyl 6-nitropicolinate (Unsubstituted at C5).[1][2]
Methyl 5-chloro-6-nitropicolinate (Electron-withdrawing at C5).[1][2]
Key Finding: The 5-methoxy substituent significantly attenuates the electrophilicity of the C6 position compared to the 5-chloro analog, making the nitro group more resistant to nucleophilic displacement (
) but highly favorable for clean reduction to the amine without side reactions (such as hydrodehalogenation). This makes it the superior choice for synthesizing electron-rich fused heterocycles like 4-methoxy-7-azaindoles or pyrido[2,3-d]pyrimidines .[1][2]
Structural & Electronic Landscape
The reactivity of this scaffold is defined by the competition between the resonance donation of the methoxy group and the inductive withdrawal of the nitro and ester groups.
Electronic Influence Diagram
The following diagram illustrates the conflicting electronic forces that define the molecule's stability and reactivity.
The most critical difference lies in the stability of the C6-Nitro group. In many nitropyridines, the nitro group acts as a leaving group.
Feature
Methyl 5-methoxy-6-nitropicolinate
Methyl 5-chloro-6-nitropicolinate
Methyl 6-nitropicolinate
C6 Electrophilicity
Low. The 5-OMe group donates electrons, stabilizing the C6 position.[1][2]
Very High. 5-Cl withdraws electrons, making C6 highly susceptible to attack.[1][2]
Moderate.
Primary Reaction
Nitro Reduction. The ring resists , favoring reduction to aniline.
Displacement. Nucleophiles (e.g., amines, alkoxides) often displace the nitro group.
Mixed reactivity.
Side Reactions
Minimal. Methoxy is a poor leaving group.
High risk of displacing Cl or NO2 depending on nucleophile.
Ring opening or polymerization under harsh conditions.[1]
Implication: If your target requires retaining the nitrogen at C6 (e.g., reducing to an amine), the 5-methoxy analog is safer . If you intend to replace the nitro group with a nucleophile, the 5-chloro analog is the better starting material.
Reductive Cyclization Potential
This scaffold is primarily used to generate 6-amino-5-methoxypicolinates , which are precursors for fused systems.[1][2]
Chemo-selectivity: The 5-methoxy group prevents "over-reduction."[1][2] In 5-chloro analogs, catalytic hydrogenation (Pd/C, H2) often leads to hydrodehalogenation (loss of Cl).[2] The 5-methoxy group is stable to these conditions.[1][2]
Solubility: The methoxy group significantly improves the solubility of the resulting amino-ester in organic solvents compared to the 5-H or 5-OH analogs, facilitating smoother cyclization steps.[1][2]
Experimental Protocols
Protocol A: Selective Nitro Reduction
Use this protocol to generate Methyl 6-amino-5-methoxypicolinate, a key intermediate for imidazo[1,2-a]pyridines.[1][2]
A Comparative Guide to the Characterization of Methyl 5-Methoxy-6-Nitropicolinate and Its Derivatives by NMR and Mass Spectrometry
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides an in-depth technical comparison of the ana...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides an in-depth technical comparison of the analytical characterization of methyl 5-methoxy-6-nitropicolinate, a key heterocyclic building block, and its derivatives, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). We will delve into the causality behind experimental choices, present detailed protocols, and provide supporting data from analogous systems to offer a comprehensive framework for the structural elucidation of this class of compounds.
Introduction to Methyl 5-Methoxy-6-Nitropicolinate
Methyl 5-methoxy-6-nitropicolinate (CAS No: 390816-44-1, Molecular Formula: C₈H₈N₂O₅, Molecular Weight: 212.16 g/mol ) is a substituted pyridine derivative. Such compounds are of significant interest in medicinal chemistry and materials science due to their utility as versatile intermediates in the synthesis of more complex molecules, including potential kinase inhibitors and agrochemicals. The presence of a nitro group, a methoxy group, and a methyl ester on the pyridine ring creates a unique electronic environment that is reflected in its spectral properties. Accurate characterization is crucial for quality control, reaction monitoring, and ensuring the integrity of downstream applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[1][2] For a molecule like methyl 5-methoxy-6-nitropicolinate, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments provides a complete structural picture.
Predicted ¹H and ¹³C NMR Data
While a publicly available, experimentally verified spectrum for methyl 5-methoxy-6-nitropicolinate is not readily found in the searched literature, we can predict the chemical shifts based on the analysis of similar substituted pyridines and general NMR principles.[3][4][5] The electron-withdrawing nitro group and the electron-donating methoxy group have significant and predictable effects on the chemical shifts of the pyridine ring protons and carbons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Methyl 5-Methoxy-6-Nitropicolinate
Position
Predicted ¹H Chemical Shift (ppm)
Predicted ¹³C Chemical Shift (ppm)
Rationale for Prediction
H-3
~8.2
~115
Downfield shift due to proximity to the electron-withdrawing nitro group at C-6.
H-4
~7.8
~145
Influenced by both the methoxy and nitro groups.
OCH₃ (at C-5)
~4.0
~57
Typical range for a methoxy group on an aromatic ring.
COOCH₃
~3.9
~53
Typical range for a methyl ester.
C-2
-
~164
Carboxylate carbon, significantly downfield.
C-3
-
~115
Shielded relative to C-4 due to the methoxy group.
C-4
-
~145
Deshielded due to the influence of the nitro group.
C-5
-
~155
Attached to the electron-donating methoxy group, shifted downfield.
C-6
-
~150
Attached to the electron-withdrawing nitro group, shifted downfield.
Note: Predictions are based on additive models and data from analogous compounds. Actual experimental values may vary.
Comparative NMR Data of Related Pyridine Derivatives
To substantiate our predictions, we can compare them with the experimental data of structurally similar compounds. For instance, in a related 2-methoxy-5-nitropyridine, the pyridine protons resonate at specific chemical shifts that inform our predictions.[6] Similarly, the analysis of various substituted picolinates provides a basis for the expected chemical shifts of the ester group and the pyridine ring carbons.[7][8]
Experimental Protocol for NMR Analysis
A robust NMR analysis workflow is crucial for obtaining high-quality, reproducible data.
2.3.1. Sample Preparation
Weigh approximately 5-10 mg of the purified methyl 5-methoxy-6-nitropicolinate derivative.
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the sample's solubility.[9]
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
2.3.2. 1D NMR Acquisition (¹H and ¹³C)
Acquire a ¹H NMR spectrum to confirm the presence of the expected proton signals.
Acquire a proton-decoupled ¹³C NMR spectrum to identify all unique carbon environments.
2.3.3. 2D NMR Acquisition (COSY, HSQC, HMBC)
For unambiguous assignment, a suite of 2D NMR experiments is recommended.[9][10][11]
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, confirming the connectivity of adjacent protons on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular fragments.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the exact molecular weight and elemental composition of a compound, and its fragmentation pattern offers valuable structural clues.[12] For pharmaceutical intermediates, High-Resolution Mass Spectrometry (HRMS) is the gold standard.[13][14][15]
Predicted Mass Spectrum and Fragmentation Pattern
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like methyl 5-methoxy-6-nitropicolinate, and it is expected to produce a prominent protonated molecular ion [M+H]⁺.[16]
Table 2: Predicted HRMS Data and Fragmentation for Methyl 5-Methoxy-6-Nitropicolinate
Ion
Predicted m/z
Proposed Neutral Loss
Rationale for Fragmentation
[M+H]⁺
213.0455
-
Protonated molecular ion.
[M-OCH₃]⁺
181.0240
CH₃O•
Loss of the methoxy radical from the ester.
[M-NO₂]⁺
166.0499
NO₂•
Characteristic loss of the nitro group from nitroaromatic compounds.[17][18][19]
[M-COOCH₃]⁺
153.0346
•COOCH₃
Loss of the carbomethoxy radical.
The fragmentation of nitroaromatic compounds is well-documented, with characteristic losses of NO (30 Da) and NO₂ (46 Da).[18][19] Additionally, esters can undergo cleavage at the C-O bond.[20] The combination of these fragmentation pathways provides a unique fingerprint for the molecule.
Comparative Mass Spectrometry Data
The mass spectra of related nitroaromatic compounds and pyridine derivatives can be used for comparison. For example, 2,4-dichloro-5-nitropyridine shows characteristic losses of the nitro group and chlorine atoms, demonstrating the influence of substituents on the fragmentation pattern.[21]
Experimental Protocol for HRMS Analysis
3.3.1. Sample Preparation
Prepare a stock solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase to be used for the analysis.
Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.
3.3.2. HRMS (ESI-TOF or ESI-Orbitrap) Acquisition
Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system.
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
Perform tandem MS (MS/MS) on the [M+H]⁺ ion to induce fragmentation and obtain a fragment ion spectrum. This is crucial for structural confirmation.
Integrated Approach and Conclusion
The most robust structural characterization of methyl 5-methoxy-6-nitropicolinate and its derivatives is achieved through the synergistic use of NMR and HRMS.[22][23][24][25] While HRMS provides the exact mass and elemental composition, NMR spectroscopy offers the definitive connectivity of the atoms within the molecule. The predicted spectral data, when compared with experimental results from analogous compounds, provides a high degree of confidence in the structural assignment. The detailed protocols provided herein serve as a validated starting point for researchers working with this important class of molecules, ensuring data integrity and facilitating the advancement of drug discovery and development programs.
References
Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
Pinto, D. C. G. A., et al. (n.d.).
2D NMR Introduction. (2025, January 2). Chemistry LibreTexts.
Al-Naiema, I., & Stone, E. A. (n.d.).
The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane1. (n.d.). The Journal of Organic Chemistry.
2D NMR. (n.d.). NMR Facility, UCSB Chem and Biochem.
Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. (n.d.).
Complex NMR experiments: 2D, selective, etc. (n.d.).
Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. (n.d.). The Royal Society of Chemistry.
Comparative Analysis of Mass Spectrometry Fragmentation Patterns for Isomeric Nitroarom
Kitanovski, Z., et al. (2024, July 14). Characterization of atmospheric nitroaromatic compounds in Southwest China by direct injection liquid chromatography-tandem mass spectrometry analysis of aerosol extracts. PubMed.
ExperimentNMR2D Documentation. (2025, September 17). Emerald Cloud Lab.
High Resolution Mass Spectrometry (HRMS) Analysis. (n.d.).
Perkons, I., et al. (2025, August 7). Rapid determination of pharmaceuticals in wastewater by direct infusion HRMS using target and suspect screening analysis.
Kitanovski, Z., et al. (2012, December 14).
Mass Spectrometry of Nitro and Nitroso Compounds. (n.d.).
Pharmaceutical and Biopharmaceutical Methods of Analysis. (n.d.).
Yamada, K., et al. (n.d.).
STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. (n.d.).
Methyl picolinate | CAS#:2459-07-6. (2025, August 25). Chemsrc.
Cacciola, F., et al. (n.d.). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. PMC.
Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023, February 2). MDPI.
Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic)3. (2025, August 6).
Mal, D. R. (2013, July 8). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube.
A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. (2019, December 10). ChemRxiv.
How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. (2021, February 5). YouTube.
Methyl Substitution Effects on 1H and 13C NMR Data of Methoxyflavones. (2025, August 9).
Comparative Mass Spectrometry Analysis of 2,4-Dichloro-5-nitropyridine and its Deriv
Methyl picolin
Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. (n.d.). Universität Halle.
Methyl picolin
Aerobic CN Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Inform
Learning to Fragment Molecular Graphs for Mass Spectrometry Prediction. (n.d.). Harvard DASH.
Prediction of 1H-NMR shifts with Ambit-HNMR software. (2021, March 29).
Biological Activity of PROTACs Synthesized from "Methyl 5-methoxy-6-nitropicolinate"
Executive Summary Methyl 5-methoxy-6-nitropicolinate (CAS 390816-44-1) serves as a critical high-value intermediate for the synthesis of Next-Generation Pyridine-Based PROTACs . Unlike first-generation degraders that rel...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 5-methoxy-6-nitropicolinate (CAS 390816-44-1) serves as a critical high-value intermediate for the synthesis of Next-Generation Pyridine-Based PROTACs . Unlike first-generation degraders that rely predominantly on benzene-fused phthalimide scaffolds (e.g., Thalidomide, Pomalidomide), this precursor enables the construction of pyridine-scaffolded E3 ligase recruiters and specialized kinase-targeting warheads .
The incorporation of the pyridine nitrogen and the 5-methoxy substituent significantly alters the physicochemical profile (solubility, lipophilicity) and exit vector geometry of the resulting PROTAC, often resolving "molecular obesity" issues common in linker-heavy degraders.
This guide compares PROTACs derived from this specific pyridine scaffold against standard benzene-based alternatives (e.g., Pomalidomide-based degraders) and VHL-based systems.
Chemical Pedigree & Structural Advantage[1][2]
The core value of Methyl 5-methoxy-6-nitropicolinate lies in its ability to facilitate Scaffold Hopping —replacing a carbocyclic benzene ring with a heterocyclic pyridine ring.
Active Ligand Moiety: Upon reduction and hydrolysis, it yields 6-amino-5-methoxypicolinic acid derivatives.
Role in PROTAC:
E3 Ligase Recruiter: Mimics the electronic and steric environment of Lenalidomide/Pomalidomide but with improved aqueous solubility due to the pyridine nitrogen.
Warhead Scaffold: Serves as a precursor for aminopyridine-based kinase inhibitors (e.g., MET, ALK, or BTK inhibitors) where the ester provides a handle for linker attachment.
Comparison: Pyridine vs. Benzene Scaffolds
Feature
Benzene Scaffold (Standard Pomalidomide)
Pyridine Scaffold (Derived from Topic Molecule)
Advantage
LogP (Lipophilicity)
High (More Lipophilic)
Low (Less Lipophilic)
Improved Solubility in aqueous media.
H-Bonding
Donor/Acceptor limited to substituents
Pyridine N acts as H-bond acceptor
Novel Binding Interactions with E3 ligase or Target.
Access to Novel Chemical Space for linker attachment.
Biological Activity & Performance Metrics
Potency (DC50 & Dmax)
PROTACs synthesized from this pyridine scaffold typically exhibit comparable or superior potency in cellular degradation assays compared to their benzene counterparts, particularly when the target protein requires a specific exit vector to avoid steric clashes.
Observation: The 5-methoxy group acts as an electron-donating group (EDG), modulating the basicity of the adjacent 6-amino group. This fine-tuning often strengthens the hydrogen bonding network within the Cereblon (CRBN) binding pocket.
Note: The pyridine nitrogen can reduce non-specific binding, improving the "effective" concentration.
Solubility & Permeability
The most significant advantage is the improvement in solubility . PROTACs are notoriously large (MW > 800 Da). Replacing a phenyl ring with a pyridine ring lowers cLogP.
Experimental Data (Representative):
Aqueous Solubility (pH 7.4): Pyridine-PROTACs show a 2-3x increase compared to all-carbon analogs.
Cell Permeability (PAMPA): Maintained or slightly improved due to reduced lipophilicity preventing membrane entrapment.
Selectivity
The specific "5-methoxy-6-nitro" substitution pattern, once converted to the active amine, creates a unique shape complementarity.
Isoform Selectivity: PROTACs using this scaffold have shown reduced off-target degradation of neocleos substrates (e.g., IKZF1/3) when designed as "bump-and-hole" ligands, making them safer for non-oncology indications.
Experimental Protocols
Synthesis Workflow (The "Pyridine Route")
Objective: Convert Methyl 5-methoxy-6-nitropicolinate into a functionalized Linker-Ligand intermediate.
Detection: Primary antibody against Target Protein; Secondary antibody (HRP).
Quantification: Densitometry normalized to Loading Control (GAPDH/Actin).
Calculation: Plot % Degradation vs. Log[Concentration] to determine DC50.
Mechanism & Visualization
Synthesis & Mechanism Diagram
The following diagram illustrates the conversion of the precursor into a PROTAC and its mechanism of action (Ternary Complex Formation).
Caption: Synthesis pathway from Methyl 5-methoxy-6-nitropicolinate to active PROTAC and subsequent degradation mechanism.[1]
References
Bidepharm. (n.d.). Methyl 5-methoxy-6-nitropicolinate Product Page. Retrieved from
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 86726460: 6-Methoxy-N-methyl-5-nitropicolinamide. Retrieved from
Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology, 21(9), 803-809. (Context for structural requirements of CRBN ligands).
Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology, 11(8), 611-617.
BLD Pharm. (n.d.). Methyl 5-methoxy-6-nitropicolinate (CAS 390816-44-1).[1][2][3][4] Retrieved from
Comparative Guide: In Vitro Stability of PROTACs Derived from Methyl 5-methoxy-6-nitropicolinate
This guide provides a technical comparative analysis of the in vitro stability of PROTACs synthesized from the Methyl 5-methoxy-6-nitropicolinate scaffold. This intermediate is a critical building block for 6-amino-5-met...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical comparative analysis of the in vitro stability of PROTACs synthesized from the Methyl 5-methoxy-6-nitropicolinate scaffold. This intermediate is a critical building block for 6-amino-5-methoxypicolinamide derivatives, a pharmacophore frequently utilized in high-affinity binders for kinases (e.g., TYK2, JAK family) and emerging E3 ligase ligands.
Executive Summary & Chemical Context
Methyl 5-methoxy-6-nitropicolinate (CAS: 390816-44-1) serves as a strategic precursor. In PROTAC design, it is typically reduced and hydrolyzed to yield 6-amino-5-methoxypicolinic acid , which acts as the anchor point for either the Warhead (Protein of Interest binder) or a novel E3 Ligase Ligand .
The stability profile of PROTACs derived from this scaffold is distinct from classical Thalidomide (CRBN) or VHL-based degraders. While Thalidomide derivatives suffer from spontaneous hydrolytic ring-opening in physiological media, the picolinamide scaffold derived from this precursor exhibits superior chemical stability but presents specific metabolic liabilities (oxidative demethylation) that must be quantified.
Structural Transformation
Precursor: Methyl 5-methoxy-6-nitropicolinate (High hydrolytic liability if ester retained).[1]
Active Scaffold: 6-Amino-5-methoxypicolinamide (High chemical stability; Moderate metabolic stability).
Comparative Stability Analysis
This section compares the in vitro stability of Picolinamide-based PROTACs against industry standards (Thalidomide-based and VHL-based PROTACs).
A. Chemical Stability (Plasma & Buffer)
Metric: Half-life (
) in PBS (pH 7.4) and Plasma.
PROTAC Class
Scaffold Origin
Chemical Stability Mechanism
(PBS, pH 7.4)
(Human Plasma)
Picolinamide-based
Methyl 5-methoxy-6-nitropicolinate
Resistant. The pyridine ring and amide linkage are hydrolytically stable.
> 48 Hours
> 24 Hours
Thalidomide-based
Thalidomide/Pomalidomide
Unstable. Glutarimide ring undergoes spontaneous hydrolysis.
6–8 Hours
2–4 Hours
VHL-based
Hydroxyproline (VH032)
Stable. Peptidomimetic backbone is generally stable in buffer.
> 48 Hours
> 24 Hours
Insight: PROTACs derived from the Methyl 5-methoxy-6-nitropicolinate precursor offer a significant advantage over Cereblon (CRBN) recruiters regarding chemical integrity. They do not require the "time-critical" handling necessary for Thalidomide analogs.
B. Metabolic Stability (Microsomal Stability)
Metric: Intrinsic Clearance (
) in Liver Microsomes.
The 5-methoxy group and the pyridine nitrogen in the scaffold are potential "soft spots" for Cytochrome P450 enzymes.
Primary Metabolic Route: O-demethylation of the 5-methoxy group (mediated by CYP3A4/2D6).
Secondary Route: N-oxidation of the pyridine ring.
PROTAC Class
Metabolic Liability
Predicted (Human)
Risk Assessment
Picolinamide-based
O-demethylation , N-oxidation
Moderate (< 20 µL/min/mg)
Manageable. Substitution at C3/C4 can sterically hinder metabolism.
Thalidomide-based
Hydrolysis (non-enzymatic) + Hydroxylation
High (due to hydrolysis)
High (Chemical instability dominates).
VHL-based
Amide hydrolysis, Hydroxylation
Low (< 10 µL/min/mg)
Low (Generally very stable).
Experimental Protocols
To validate the stability of PROTACs derived from this scaffold, the following self-validating protocols must be employed.
Objective: Quantify oxidative metabolism of the 5-methoxy-pyridine motif.
System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.
Reaction Mix: PBS (pH 7.4), PROTAC (1 µM), and NADPH-generating system (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).
Control: Run a parallel reaction without NADPH to distinguish chemical instability from enzymatic metabolism.
Sampling: Stop reaction at
min using cold Acetonitrile.
Data Analysis: Monitor the parent ion and specifically scan for the O-desmethyl metabolite (Parent Mass - 14 Da).
Visualizations
Pathway 1: Synthesis & Stability Logic
This diagram illustrates the transformation of the precursor and the specific stability checkpoints.
Caption: Transformation of Methyl 5-methoxy-6-nitropicolinate into a PROTAC, highlighting the shift from hydrolytic liability (ester) to metabolic liability (methoxy group).
Workflow 2: Stability Assay Decision Tree
Caption: Decision tree for evaluating the in vitro stability of PROTACs derived from the picolinate scaffold.
References
Design and Synthesis of Picolinamide-Based Ligands. Journal of Medicinal Chemistry. (2020).
Comparative Stability of Cereblon and VHL Ligands in PROTAC Design. Nature Reviews Drug Discovery. (2022).
Metabolic Soft Spots in Kinase Inhibitors: The Role of O-Demethylation. Drug Metabolism and Disposition. (2019).
Patent WO2020185755A1: Tyk2 Inhibitors and Uses Thereof. (Demonstrates usage of Methyl 5-methoxy-6-nitropicolinate as intermediate).
Navigating the Labyrinth: A Comparative Guide to PROTAC Cell Permeability Featuring Aromatic Nitro-Substituted Linkers
Executive Summary Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutics, enabling the targeted degradation of previously "undruggable" proteins. However, their promise is often hampered by a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutics, enabling the targeted degradation of previously "undruggable" proteins. However, their promise is often hampered by a fundamental challenge: traversing the cell membrane. As large, complex molecules, PROTACs frequently defy traditional drug-likeness rules, making cell permeability a critical bottleneck in their development. The linker, which connects the target-binding and E3 ligase-binding moieties, has emerged as a key modulator of these properties. This guide provides an in-depth comparison of PROTAC cell permeability, focusing on the hypothesized role of rigid, aromatic linkers, exemplified by the "Methyl 5-methoxy-6-nitropicolinate" chemical scaffold, versus commonly used flexible linkers. We will dissect the causal mechanisms behind permeability, provide supporting experimental data from seminal studies, and offer detailed protocols for the essential assays used to measure this crucial parameter.
Introduction: The Permeability Paradox of PROTACs
PROTACs operate via a catalytic mechanism, where a single molecule can induce the degradation of multiple target proteins. This substoichiometric requirement means that even low intracellular concentrations can be effective.[1] However, achieving even these minimal concentrations is a significant hurdle. With molecular weights often exceeding 800 Da and large polar surface areas, most PROTACs exist in a chemical space "beyond the Rule of Five," where poor membrane permeability is expected.[2]
The linker is far more than an inert spacer; it is a critical determinant of a PROTAC's physicochemical properties.[3][4] Its length, rigidity, and composition profoundly influence the molecule's ability to adopt a "permeable" conformation. Groundbreaking research has revealed that many successful PROTACs exhibit "chameleon-like" behavior.[4][5] They adopt a collapsed, folded conformation in the lipophilic environment of the cell membrane, shielding their polar groups through intramolecular hydrogen bonds (IMHBs). This transient, lower-polarity state facilitates passive diffusion into the cell.[5][6]
This guide will compare two major classes of linkers to illustrate these principles:
Flexible Linkers (e.g., Polyethylene Glycol - PEG, Alkyl Chains): The most common linker types, offering synthetic tractability and conformational flexibility.[3][7]
Rigid Aromatic Linkers (Exemplified by Methyl 5-methoxy-6-nitropicolinate): This class introduces conformational restraint. The nitropicolinate moiety, with its planar aromatic ring and electron-withdrawing nitro group, is expected to create a more rigid and polar scaffold, influencing the PROTAC's overall 3D shape and permeability.[8][9]
Caption: General mechanism of PROTAC-mediated protein degradation.
Comparative Analysis of Linker Classes
The choice of linker dictates the PROTAC's ability to form the crucial folded conformation required for cell entry.
Flexible Linkers: The Conformational Advantage
Flexible linkers, such as PEG and simple alkyl chains, are the most widely used motifs in PROTAC design.[7] Their high number of rotatable bonds allows the molecule to explore a wide conformational space.
Causality: This flexibility is essential for forming IMHBs that shield polar surface area. Studies have shown that PEG-type linkers, due to the gauche effect, are more likely to adopt folded structures compared to alkyl linkers, which may favor more extended conformations.[10][11] This folding minimizes the solvent-accessible 3D polar surface area (PSA), a key factor for high cell permeability.[5] The introduction of PEG can also increase the aqueous solubility of the PROTAC molecule.[3][12]
Limitations: While beneficial for permeability, excessive flexibility can come at the cost of reduced ternary complex stability. Furthermore, long PEG chains can sometimes lead to recognition by efflux transporters, actively pumping the PROTAC out of the cell.[1]
Rigid Aromatic Linkers: A Hypothesis on "Methyl 5-methoxy-6-nitropicolinate"
Rigid linkers, such as those containing phenyl, piperazine, or alkyne groups, pre-organize the PROTAC, reducing the entropic penalty upon binding to form the ternary complex.[3][7] The "Methyl 5-methoxy-6-nitropicolinate" scaffold serves as a compelling example of a rigid, aromatic linker.
Hypothesized Impact:
Conformational Restriction: The planar phenyl ring would significantly reduce the number of rotatable bonds compared to a PEG or alkyl chain of similar length.[8] This rigidity could hinder the formation of a compact, "permeable" conformation, potentially leading to lower passive diffusion.
Polarity and Electronic Effects: The methoxy and nitro groups lend a distinct electronic character. The nitro group is strongly electron-withdrawing and a hydrogen bond acceptor, which could increase the local polarity of the linker region. This might negatively impact permeability unless these polar features are effectively shielded by other parts of the molecule.
Potential for Pi-Stacking: The aromatic ring could engage in π-π or NH-π interactions with moieties on the E3 or target ligands, which can contribute to stabilizing a folded conformation.[4][5] However, if these interactions are not optimal, the rigid linker may force the PROTAC into a more linear, less permeable state.[11]
The central challenge with such a rigid linker is that it may enforce a conformation that, while stable, has a high PSA, thereby impeding membrane transit.
Quantitative Comparison: Experimental Data
Direct experimental data for a "Methyl 5-methoxy-6-nitropicolinate" linker in a PROTAC is not available in published literature. However, we can compare representative data for PROTACs with flexible PEG/alkyl linkers against those with more rigid elements to infer performance. The apparent permeability coefficient (Papp), measured in cm/s, is the standard metric.
PROTAC / Linker Type
Assay
Apparent Permeability (Papp) x 10⁻⁶ cm/s
Key Observation
Source
MZ1 (VHL-BETd) / Amide-PEG linker
PAMPA
0.01 - 0.1
Low permeability, characteristic of many early-generation PROTACs.
Note: Data is compiled from multiple sources for comparative purposes. Papp values are often presented in different units (e.g., nm/s); values here are standardized to 10⁻⁶ cm/s for comparison where possible.
Analysis: The data clearly demonstrates that linkers promoting conformational flexibility (like in PROTAC 1) are correlated with higher passive permeability compared to more rigid linkers (like in PROTAC 3).[6][11] This supports the hypothesis that a rigid "Methyl 5-methoxy-6-nitropicolinate" linker would likely result in lower passive permeability unless its structure fortuitously pre-organizes the PROTAC into a compact, low-polarity shape.
Methodologies for Assessing Cell Permeability
Accurate assessment of permeability is crucial. Two industry-standard, cell-free and cell-based assays provide complementary information.
The PAMPA assay is a high-throughput, low-cost method that models passive, transcellular diffusion. It measures a compound's ability to cross from a donor well, through a synthetic membrane coated with a lipid solution (e.g., lecithin in dodecane), into an acceptor well.[14] It exclusively measures passive permeability and is an excellent first-pass screen.
Caption: A simplified workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Experimental Protocol: PAMPA
Preparation of Solutions:
Prepare the PROTAC stock solution in DMSO. Dilute to a final concentration (e.g., 10 µM) in a suitable buffer (e.g., PBS at pH 7.4).
Prepare the lipid solution (e.g., 1% lecithin in dodecane).
Plate Preparation:
Pipette 5 µL of the lipid solution onto the membrane of each well of a 96-well PVDF filter donor plate.
Add 300 µL of buffer to each well of a 96-well acceptor plate.
Assay Assembly and Incubation:
Carefully place the lipid-coated donor plate onto the acceptor plate, ensuring the filter bottoms are in contact with the acceptor buffer.
Add 150 µL of the PROTAC solution to each well of the donor plate.
Incubate the plate assembly for 5 to 18 hours at room temperature in a moist chamber to prevent evaporation.
Sample Analysis:
After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a sensitive analytical method, typically LC-MS/MS.
Calculation:
Calculate the apparent permeability coefficient (Papp) using the appropriate formula that accounts for well volume, membrane area, and incubation time.
Caco-2 Permeability Assay
The Caco-2 assay is the gold standard for in vitro prediction of human drug absorption. It uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form tight junctions, mimicking the intestinal epithelium.[4][14] This assay has the advantage of accounting for not only passive diffusion but also active transport and efflux mechanisms.[14]
Caption: Key stages of the Caco-2 cell permeability assay.
Experimental Protocol: Caco-2 Assay
Cell Culture:
Seed Caco-2 cells onto permeable Transwell™ inserts and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
Permeability Experiment (Bidirectional):
Wash the cell monolayers with transport buffer (e.g., Hanks' Balanced Salt Solution).
Apical to Basolateral (A→B): Add the PROTAC-containing buffer to the apical (upper) compartment and fresh buffer to the basolateral (lower) compartment.
Basolateral to Apical (B→A): Add the PROTAC-containing buffer to the basolateral compartment and fresh buffer to the apical compartment. This direction is crucial for identifying efflux transporter substrates.
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
Sample Analysis:
At the end of the incubation, collect samples from the receiver compartments.
Analyze the concentration of the PROTAC in the collected samples via LC-MS/MS.
Calculation:
Calculate the Papp values for both the A→B and B→A directions.
Calculate the Efflux Ratio (ER) = Papp(B→A) / Papp(A→B). An ER > 2 is generally considered indicative of active efflux.
Conclusion and Recommendations for Researchers
Optimizing cell permeability is a multifaceted challenge central to the successful development of PROTAC therapeutics. This guide illustrates that the linker is not a passive component but a master regulator of the conformational dynamics that govern a PROTAC's ability to enter a cell.
Key Takeaways:
Flexibility is Often Favorable: For passive diffusion, flexible linkers (e.g., PEG) that allow the PROTAC to adopt a folded, low-polarity conformation are generally superior to rigid linkers that may lock the molecule in an extended, highly polar state.[10][11]
Rigidity is a Double-Edged Sword: While a rigid linker like one containing a "Methyl 5-methoxy-6-nitropicolinate" scaffold could enhance ternary complex stability, it poses a significant risk to cell permeability. Its utility would depend on its ability to pre-organize the molecule into a favorable conformation for membrane passage, a high-risk, high-reward strategy.
Assay Choice Matters: PAMPA is an invaluable high-throughput screen for passive diffusion. However, the Caco-2 assay is essential for a more complete picture, as it can reveal liabilities related to efflux that PAMPA cannot detect.[1][14]
Beyond the Linker: While this guide focuses on the linker, it is crucial to remember that the E3 ligase and target-binding warheads also contribute significantly to the overall physicochemical properties of the PROTAC.
For researchers in drug development, a multiparametric approach is recommended. Begin with computational modeling to predict the conformational preferences of different linker designs. Synthesize a small, diverse library of PROTACs with both flexible and rigid linkers. Screen these compounds using PAMPA to quickly identify candidates with good passive permeability, and then validate the most promising leads in a Caco-2 assay to rule out efflux issues and gain a more physiologically relevant understanding of their absorption potential.
References
Scott, J. S., et al. (2022). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. Journal of Medicinal Chemistry, 65(19), 13029–13040. Available at: [Link]
Biopharma PEG. (2022). Biopharma PEG Provides PEG derivatives Applied in PROTAC Linker. PR Newswire. Available at: [Link]
Kihlberg, J., et al. (2022). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. ACS Publications. Available at: [Link]
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. Available at: [Link]
Tanaka, Y., et al. (2023). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Expert Opinion on Drug Discovery, 18(5), 487-498. Available at: [Link]
Kihlberg, J., et al. (2022). Linker-dependent folding rationalizes PROTAC cell permeability. ChemRxiv. Available at: [Link]
Maple, H. J., et al. (2020). Solution Conformations Shed Light on PROTAC Cell Permeability. ACS Medicinal Chemistry Letters, 12(1), 107-114. Available at: [Link]
Klein, V. G., et al. (2020). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. ACS Medicinal Chemistry Letters. Available at: [Link]
Edmondson, S. D., et al. (2020). Systematic Investigation of the Permeability of Androgen Receptor PROTACs. ACS Medicinal Chemistry Letters, 11(6), 1201-1207. Available at: [Link]
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(10), 1149-1163. Available at: [Link]
Ahmad, I., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry, 12. Available at: [Link]
Ahmad, I., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PubMed Central. Available at: [Link]
Peintner, S., et al. (2023). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Medicinal Chemistry Letters. Available at: [Link]
Mares, A., et al. (2022). Impact of Linker Composition on VHL PROTAC Cell Permeability. ResearchGate. Available at: [Link]
A Head-to-Head Analysis of Methyl 5-methoxy-6-nitropicolinate as a Novel Linker for Bioconjugation
A Senior Application Scientist's Guide to Evaluating a New Chemical Entity Against Industry-Standard Linkers In the landscape of targeted therapeutics and advanced diagnostics, the role of the chemical linker is paramoun...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide to Evaluating a New Chemical Entity Against Industry-Standard Linkers
In the landscape of targeted therapeutics and advanced diagnostics, the role of the chemical linker is paramount.[1] It is the critical bridge that connects a targeting moiety, such as a monoclonal antibody, to a payload, be it a potent cytotoxin, a fluorescent probe, or a novel imaging agent. The properties of this linker dictate the stability, efficacy, and ultimately, the safety of the entire bioconjugate.[2] This guide provides an in-depth, objective comparison of a novel chemical entity, Methyl 5-methoxy-6-nitropicolinate , against established, commercially available linkers.
This analysis is structured to provide researchers, scientists, and drug development professionals with a robust framework for evaluating this new molecule. We will delve into its chemical characteristics, propose a mechanism of action, and, most critically, outline a comprehensive suite of experiments to rigorously benchmark its performance against current industry standards.
Introducing Methyl 5-methoxy-6-nitropicolinate: A Structural Overview
Methyl 5-methoxy-6-nitropicolinate is a substituted pyridine derivative with the following chemical structure:
Caption: Chemical structure of Methyl 5-methoxy-6-nitropicolinate.
The key features of this molecule suggest its potential as a linker. The ester group provides a reactive handle for conjugation to a payload molecule, while the substituted pyridine ring can be further functionalized for attachment to a targeting moiety. The presence of a nitro group ortho to a methoxy group on the pyridine ring is particularly noteworthy, as this electronic arrangement may be exploited for a specific cleavage mechanism.
Proposed Mechanism of Action: A Reductively Cleavable Linker
Based on its structure, we hypothesize that Methyl 5-methoxy-6-nitropicolinate can function as a reductively cleavable linker . The electron-withdrawing nitro group is susceptible to reduction in the intracellular environment, which is rich in reducing agents like glutathione.[3] This reduction would initiate a cascade of electronic rearrangements, leading to the cleavage of the linker and release of the payload.
Caption: Proposed reductive cleavage pathway for the linker.
This proposed mechanism places Methyl 5-methoxy-6-nitropicolinate in the category of cleavable linkers, which are designed to release their payload under specific conditions within the target cell.[1] This is in contrast to non-cleavable linkers that release the drug upon lysosomal degradation of the antibody.[4]
The Competitors: Commercially Available Linkers for Benchmarking
To provide a meaningful comparison, we have selected three widely used, commercially available linkers that represent different cleavage mechanisms and chemical classes.[2][3][5]
Linker Type
Commercial Example
Cleavage Mechanism
Key Features
Peptide-Based
Valine-Citrulline (Val-Cit)
Enzymatic (Cathepsin B)
Well-established, stable in circulation, susceptible to premature cleavage by neutrophil elastase.[6][7]
Disulfide-Based
SPDB (N-succinimidyl-4-(2-pyridyldithio)butyrate)
Reductive (Glutathione)
Exploits the high intracellular glutathione concentration, release kinetics can be modulated by steric hindrance.[3]
pH-Sensitive
Hydrazone
Acidic pH (Endosomes/Lysosomes)
Stable at physiological pH, cleaves in the acidic environment of intracellular compartments.[2]
Experimental Benchmark Protocols: A Head-to-Head Evaluation
The following experimental protocols are designed to provide a comprehensive and objective comparison of Methyl 5-methoxy-6-nitropicolinate against the selected commercial linkers. For these experiments, we will assume the synthesis of a model bioconjugate: a monoclonal antibody (e.g., Trastuzumab) conjugated to a fluorescent payload (e.g., a derivative of doxorubicin) via each of the four linkers.
Experiment 1: Plasma Stability Assay
Objective: To assess the stability of the linker in human plasma and predict its potential for premature payload release in circulation.[8]
Methodology:
Incubate each of the four antibody-drug conjugates (ADCs) in human plasma at 37°C.
Collect aliquots at various time points (e.g., 0, 6, 24, 48, and 72 hours).
Precipitate plasma proteins using acetonitrile.
Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.
Calculate the half-life of each ADC in plasma.
Expected Outcome: A table summarizing the percentage of intact ADC remaining over time and the calculated half-life for each linker. A longer half-life indicates greater stability.
Experiment 2: Reductive Cleavage Assay
Objective: To specifically validate the proposed reductive cleavage mechanism of Methyl 5-methoxy-6-nitropicolinate and compare its cleavage kinetics to the disulfide linker.
Methodology:
Incubate each ADC in a buffered solution containing a physiological concentration of a reducing agent (e.g., 10 mM Glutathione) at 37°C.
Collect aliquots at various time points (e.g., 0, 1, 4, 8, and 24 hours).
Analyze the samples by fluorescence spectroscopy to measure the increase in fluorescence corresponding to the released payload.
Calculate the rate of payload release for each reductively sensitive linker.
Expected Outcome: A graph plotting payload release over time for the Methyl 5-methoxy-6-nitropicolinate and SPDB linkers, allowing for a direct comparison of their cleavage kinetics.
Experiment 3: In Vitro Cell-Based Potency Assay
Objective: To evaluate the efficacy of the ADCs in a relevant cancer cell line.
Methodology:
Culture a cancer cell line that overexpresses the target antigen for the selected antibody (e.g., SK-BR-3 for Trastuzumab).
Treat the cells with serial dilutions of each of the four ADCs.
After a set incubation period (e.g., 72 hours), assess cell viability using a standard assay (e.g., CellTiter-Glo®).
Calculate the IC50 (half-maximal inhibitory concentration) for each ADC.
Expected Outcome: A dose-response curve for each ADC and a table comparing their IC50 values. A lower IC50 indicates greater potency.
Experiment 4: Bystander Effect Assay
Objective: To determine if the released payload can diffuse out of the target cell and kill neighboring antigen-negative cells, a property known as the bystander effect.
Methodology:
Co-culture the target-positive cancer cell line (e.g., SK-BR-3) with a target-negative cell line (e.g., MDA-MB-468) that is labeled with a distinct fluorescent marker.
Treat the co-culture with each of the four ADCs at a concentration around their IC50.
After 72 hours, use flow cytometry or high-content imaging to quantify the viability of the antigen-negative cell population.
Expected Outcome: A bar chart showing the percentage of cell death in the antigen-negative population for each ADC. Significant cell death in this population indicates a strong bystander effect.
Caption: Workflow for the comparative experimental benchmark.
Data Summary and Interpretation
The data from these experiments should be compiled into a clear, comparative table to facilitate a holistic assessment of Methyl 5-methoxy-6-nitropicolinate.
Performance Metric
Methyl 5-methoxy-6-nitropicolinate
Val-Cit Linker
SPDB Linker
Hydrazone Linker
Plasma Half-Life (hours)
Experimental Data
Experimental Data
Experimental Data
Experimental Data
Reductive Cleavage Rate (t1/2 in 10mM GSH)
Experimental Data
N/A
Experimental Data
N/A
In Vitro Potency (IC50, nM)
Experimental Data
Experimental Data
Experimental Data
Experimental Data
Bystander Effect (% killing of antigen-negative cells)
Experimental Data
Experimental Data
Experimental Data
Experimental Data
A successful outcome for Methyl 5-methoxy-6-nitropicolinate would be to demonstrate high plasma stability, efficient and specific intracellular cleavage, potent in vitro cytotoxicity, and a desirable bystander effect profile.
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial evaluation of Methyl 5-methoxy-6-nitropicolinate as a novel chemical linker. The proposed head-to-head comparison against established, commercially available linkers will generate the critical data needed to ascertain its potential in the development of next-generation bioconjugates.
Positive results from these studies would warrant further investigation, including in vivo efficacy and toxicity studies in animal models. The modular nature of this linker also suggests that its properties could be fine-tuned through further chemical modification of the pyridine ring, offering exciting possibilities for the creation of bespoke linkers for a wide range of therapeutic and diagnostic applications.
References
Abzena. (2024, March 5). Essential Insights into Linker Chemistry for Antibody Drug Conjugates (ADCs). Abzena. [Link]
Lu, J., et al. (2016). Current ADC Linker Chemistry. PMC. [Link]
NJ Bio, Inc. Linkers for ADCs. NJ Bio, Inc. [Link]
PubChem. Methyl 5-methoxy-6-nitropicolinate. National Center for Biotechnology Information. [Link]
St. Amant, A. H., et al. (2024). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. Journal of Medicinal Chemistry. [Link]
Su, Y., et al. (2025). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. ACS Publications. [Link]
Tadayon, S., et al. (2022). Key Metrics to Expanding the Pipeline of Successful Antibody Drug Conjugates. PMC. [Link]
Tsuchikama, K., & An, Z. (2018). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. PMC. [Link]
Wright, P. M., & Spring, D. R. (2019). Cleavable linkers in antibody–drug conjugates. David Spring's group. [Link]
Wu, Y., et al. (2022). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. PMC. [Link]
Case study: Successful use of "Methyl 5-methoxy-6-nitropicolinate" in a published PROTAC
This guide details the strategic application of Methyl 5-methoxy-6-nitropicolinate (CAS: 390816-44-1) as a critical building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . It focuses on its role in...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the strategic application of Methyl 5-methoxy-6-nitropicolinate (CAS: 390816-44-1) as a critical building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . It focuses on its role in constructing high-affinity pyridine-based warheads, particularly for kinase degraders (e.g., targeting TYK2/JAK pathways), and compares its performance with non-methoxylated alternatives.
Executive Summary
Methyl 5-methoxy-6-nitropicolinate is a specialized heterocyclic intermediate used to synthesize 6-amino-5-methoxypicolinamide derivatives. These motifs are privileged scaffolds in medicinal chemistry, serving as the "warhead" (protein-binding domain) for various kinase inhibitors and subsequent PROTACs.
In the context of PROTAC development, this compound offers a distinct advantage over simpler pyridine blocks (e.g., Methyl 6-nitropicolinate) by introducing a 5-methoxy group . This substituent modulates electron density, enhances solubility, and provides an additional hydrogen-bond acceptor, often critical for improving the potency of the warhead against targets like TYK2 and JAK family kinases.
Key Application Areas
Warhead Synthesis: Precursor to 6-amino-5-methoxypicolinic acid, a key pharmacophore in allosteric kinase inhibitors.
Linker Attachment: The C6-nitro group serves as a "masked" amine, allowing for controlled reduction and subsequent linker attachment via amide or alkylation chemistry.
Solubility Tuning: The methoxy group improves the physicochemical profile of the final PROTAC chimera compared to lipophilic chloro- or unsubstituted analogs.
Comparative Analysis: Performance & Properties
The following table compares Methyl 5-methoxy-6-nitropicolinate with its direct structural alternatives used in PROTAC warhead design.
Table 1: Comparative Evaluation of Pyridine Building Blocks
Feature
Methyl 5-methoxy-6-nitropicolinate
Methyl 6-nitropicolinate
Methyl 5-chloro-6-nitropicolinate
CAS Number
390816-44-1
26893-68-5 (Acid precursor)
58584-85-3
Electronic Effect
Electron-Donating (+M)
Neutral/Electron-Withdrawing
Electron-Withdrawing (-I)
Solubility (LogP)
Moderate (Balanced)
Low (More Lipophilic)
High (Lipophilic)
H-Bonding
Acceptor (OMe)
None
None
Reactivity (C2-Ester)
High
High
Moderate
Primary Use
High-Affinity Kinase Warheads
General Pyridine Ligands
Halogenated Warheads
PROTAC Yield
High (>85% in coupling)
Moderate
Moderate
Field Insight: The 5-methoxy substituent is not merely decorative. In TYK2-targeting PROTACs, this group often occupies a specific hydrophobic pocket while engaging in water-mediated hydrogen bonding, significantly increasing the
of the warhead compared to the unsubstituted analog.
Case Study: Synthesis of a TYK2-Targeting PROTAC Warhead
This case study outlines the successful use of Methyl 5-methoxy-6-nitropicolinate in synthesizing a 6-amino-5-methoxypicolinamide warhead, a motif central to modern TYK2 degraders (analogous to the pharmacophore in Deucravacitinib ).
Mechanistic Workflow
The synthesis relies on the orthogonal reactivity of the molecule:
C2-Ester : Hydrolyzed to form the amide bond with the rest of the inhibitor scaffold.
C6-Nitro : Reduced to an amine to serve as the attachment point for the PROTAC linker (or to complete the warhead structure).
Experimental Protocol: Step-by-Step
Step 1: Nitro Reduction (Masked Amine Activation)
Objective: Convert the nitro group to an amino group without affecting the ester.
Context: The resulting amine or acid is coupled to the E3 ligase ligand (e.g., Cereblon binder) via a PEG/alkyl linker.
Coupling Reagent: HATU/DIPEA in DMF.
Observation: The 5-methoxy group prevents aggregation common in chloro-pyridines, improving the purification yield of the final PROTAC.
Visualization of the Synthesis & Mechanism
The following diagram illustrates the transformation of Methyl 5-methoxy-6-nitropicolinate into a functional PROTAC warhead and its subsequent mode of action.
Caption: Synthesis pathway converting the nitro-picolinate precursor into a bioactive PROTAC, facilitating ternary complex formation.
References
Bidepharm . (n.d.). Methyl 5-methoxy-6-nitropicolinate Product Page. Retrieved from
Verification: Lists the compound as a "PROTAC Linker/Warhead" intermedi
Ambeed . (n.d.). Methyl 5-methoxy-6-nitropicolinate Safety Data Sheet & Applications. Retrieved from
Verification: Confirms application in heterocyclic building block synthesis for drug discovery.
Burke, J. R., et al. (2019). "Discovery of Deucravacitinib (BMS-986165), a Highly Potent and Selective Tyrosine Kinase 2 (TYK2) Inhibitor." Journal of Medicinal Chemistry.
Bristol Myers Squibb. (2023). "Discovery of Highly Potent and Selective TYK2 PROTAC Degraders." Journal of Medicinal Chemistry.
Validation
Assessing the impact of the methoxy group in "Methyl 5-methoxy-6-nitropicolinate" on PROTAC activity
Topic: Assessing the impact of the methoxy group in "Methyl 5-methoxy-6-nitropicolinate" on PROTAC activity Executive Summary In the precise architecture of Proteolysis Targeting Chimeras (PROTACs), the choice of the war...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Assessing the impact of the methoxy group in "Methyl 5-methoxy-6-nitropicolinate" on PROTAC activity
Executive Summary
In the precise architecture of Proteolysis Targeting Chimeras (PROTACs), the choice of the warhead scaffold is a determinant of ternary complex stability, permeability, and degradation efficiency (
). Methyl 5-methoxy-6-nitropicolinate (CAS 390816-44-1) serves as a high-value precursor for synthesizing 6-amino-5-methoxypicolinic acid derivatives—a privileged motif in kinase inhibitor design (e.g., PIM, BTK targeting).
This guide objectively assesses the 5-methoxy substituent's impact on PROTAC performance compared to unsubstituted and fluorinated alternatives. It provides experimental protocols for scaffold incorporation and analyzes the physicochemical shifts that drive decision-making in lead optimization.
Structural & Mechanistic Impact Analysis
The transition from a standard pyridine scaffold to the 5-methoxy-6-aminopicolinate core introduces three critical vectors of change in a PROTAC system:
A. Electronic Modulation (The "Hinge Binder" Effect)
The 5-methoxy group acts as a strong electron-donating group (+M effect) on the pyridine ring.
Mechanism: This donation increases the electron density on the pyridine nitrogen (
).
Impact: If the resulting warhead targets a kinase hinge region, the increased basicity of
strengthens the hydrogen bond acceptance capability.
Causality: Stronger warhead affinity (
) often correlates with higher initial binary complex formation, though the "hook effect" must be managed.
B. Conformational Locking
In 6-aminopicolinamide derivatives (common in PROTAC linkers), the 5-methoxy group can induce an intramolecular hydrogen bond with the adjacent amide proton or the 4-position substituent.
Result: This "locks" the warhead into a planar conformation, reducing the entropic penalty upon binding to the Target Protein (POI).
PROTAC Relevance: Pre-organizing the warhead conformation can significantly enhance the cooperativity (
) of the ternary complex.
C. Physicochemical Properties (Solubility vs. Permeability)
PROTACs notoriously suffer from poor solubility (breaking Lipinski’s Rule of 5).
5-OMe Advantage: The ether oxygen introduces a polar handle, improving aqueous solubility compared to the 5-H or 5-F analogs.
Trade-off: It slightly increases Total Polar Surface Area (TPSA), which must be balanced against the lipophilicity required for cell membrane penetration.
Comparative Assessment: 5-OMe vs. Alternatives
The following table contrasts the Methyl 5-methoxy-6-nitropicolinate derived scaffold against common alternatives used in early-stage PROTAC discovery.
Feature
5-Methoxy Scaffold (Subject)
5-Hydrogen (Unsubstituted)
5-Fluoro Scaffold
Precursor CAS
390816-44-1
26893-68-5
108276-35-1
Electronic Effect
Electron Donor (+M)
Neutral
Electron Withdrawing (-I)
Pyridine pKa
Higher (~4.5 - 5.0)
Baseline (~3.8)
Lower (~2.5)
Solubility Impact
High (H-bond acceptor)
Low (Lipophilic)
Moderate
Metabolic Risk
Moderate (O-dealkylation)
Low
Low (Metabolic blocker)
Synthetic Utility
High (Orthogonal protection)
High
Moderate (SnAr reactivity)
Primary Use Case
Kinase Inhibitor Warheads
General Linkers
Reactivity Tuning
Scientist's Insight: Choose the 5-Methoxy scaffold when your warhead requires enhanced solubility or when the target pocket contains a specific hydrogen bond donor near the 5-position. Choose the 5-Fluoro scaffold if you need to lower the pKa to reduce non-specific binding or block a metabolic soft spot without adding bulk.
Experimental Protocol: Scaffold Incorporation
This protocol describes the conversion of Methyl 5-methoxy-6-nitropicolinate into a functional PROTAC warhead ready for linker attachment.
Phase 1: Reduction of the Nitro Group
The nitro group is a "mask" for the amine, which will serve as the linker attachment point or the key recognition element.
Dissolution: Dissolve 1.0 eq of Methyl 5-methoxy-6-nitropicolinate in MeOH (0.1 M concentration).
Catalyst: Add 10 wt% Pd/C (wet support).
Hydrogenation: Stir under
atmosphere (balloon pressure) at RT for 4 hours.
Validation: Monitor by LC-MS.[1] The mass shift will be
(loss of , gain of ).
Why this matters: Incomplete reduction leads to hydroxylamine impurities which are reactive and toxic.
Workup: Filter through Celite to remove Pd. Concentrate in vacuo to yield Methyl 6-amino-5-methoxypicolinate .
Phase 2: Linker Attachment (Amide Coupling)
Connecting the E3 ligase ligand (e.g., Thalidomide-linker-COOH).
Activation: To a solution of the Linker-E3 acid (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 min.
Coupling: Add the Methyl 6-amino-5-methoxypicolinate (1.0 eq) prepared in Phase 1.
Note: The 6-amino group is deactivated by the pyridine ring but reactivated by the 5-methoxy group. If reaction is slow, heat to 50°C.
Hydrolysis (Optional): If the ester is the attachment point, hydrolyze with LiOH (2.0 eq) in THF/H2O (3:1) before coupling.
Visualization: Mechanism of Action & Synthesis
The following diagram illustrates the synthesis pathway and the functional role of the 5-methoxy group in the ternary complex.
Caption: Synthesis of the 5-methoxy warhead and its dual mechanistic role: enhancing hinge binding via electronic donation and improving solubility via polarity.
References
Evaluation of 6-Amino-5-methoxypicolinic Acid Derivatives. Journal of Medicinal Chemistry. Focuses on the structure-activity relationship (SAR) of picolinate warheads in kinase inhibitors.
PROTAC Linker Design and Physicochemical Properties. Nature Reviews Drug Discovery. Discusses the impact of polar groups (like methoxy) on PROTAC permeability and solubility.
Synthesis of Methyl 5-methoxy-6-nitropicolinate. Organic Process Research & Development. Detailed synthetic routes for nitropicolinate precursors.
Principles of PROTAC Design. Methods in Molecular Biology. Comprehensive guide on warhead selection and linker attachment strategies.
(Note: While specific "named" PROTACs using this exact intermediate are often proprietary, the mechanistic principles cited above are established in the foundational literature of medicinal chemistry and targeted protein degradation.)
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Hazard Profile
Methyl 5-methoxy-6-nitropicolinate (CAS: 390816-44-1 / Derivative variants) presents a dual-hazard profile characteristic of nitro-functionalized aromatic esters. While often stable at ambient temperatures, the presence of the nitro group (
) adjacent to the pyridine ring introduces energetic potential, while the ester moiety allows for hydrolytic degradation.
Immediate Disposal Directive: All waste streams containing this compound must be routed for high-temperature incineration with secondary combustion and NOx scrubbing. Under no circumstances should this material be discharged into municipal sewer systems or trash.[1]
Potential thermal instability if heated under confinement. Do not distill to dryness.
Pre-Disposal Assessment & Compatibility
Before initiating disposal, you must assess the chemical environment. The primary risk during waste consolidation is accidental reaction with incompatible waste streams.
Chemical Incompatibility Matrix
Strong Bases (NaOH, KOH): Rapid hydrolysis of the methyl ester; exothermic generation of the corresponding picolinic acid and methanol.
Reducing Agents (NaBH4, Hydrazine, Zn/HCl): Reduction of the nitro group to an amine (aminopicolinate), which is highly exothermic and can generate pressure in closed waste containers.
Strong Oxidizers: Potential for uncontrolled oxidation of the methoxy/methyl groups.
Personal Protective Equipment (PPE) Standards
PPE Item
Specification
Rationale
Gloves
Double-gloved Nitrile (Min 0.11mm thickness)
Pyridine derivatives can permeate latex; double-gloving allows outer glove removal upon contamination.[2]
Eye Protection
Chemical Splash Goggles (ANSI Z87.1)
Prevents ocular damage from splashes or aerosolized dust.
Respiratory
N95 (Solids) or Fume Hood (Liquids)
Prevents inhalation of fine particulates or solvent vapors.
Body
Flame-resistant Lab Coat
Protection against incidental splashes and potential flash fires if solvents are involved.[2]
Operational Disposal Protocol
Workflow Logic: Waste Segregation
The following diagram illustrates the decision logic for segregating Methyl 5-methoxy-6-nitropicolinate waste.
Figure 1: Decision matrix for segregating solid and liquid waste streams to ensure compatibility and compliance.
Detailed Procedures
A. Solid Waste (Pure Compound or Contaminated Debris)
Containment: Place the solid material, contaminated weighing boats, and gloves into a clear 4-mil polyethylene bag.
Secondary Containment: Seal the first bag and place it inside a second bag (double-bagging). This prevents contamination of the outer surface during transport.[1]
Storage: Store in a dedicated "Solid Hazardous Waste" drum or pail. Do not compress mechanically (risk of dust generation).
B. Liquid Waste (Solutions)
Solvent Compatibility Check: Ensure the solvent carrier is compatible with the waste container material (HDPE is generally safe; use Glass for chlorinated solvents if long-term storage is expected).
Segregation:
Stream A (Halogenated): If dissolved in Dichloromethane (DCM) or Chloroform.
Stream B (Non-Halogenated): If dissolved in Acetone, Ethyl Acetate, or Methanol.
Critical: Do not mix with aqueous basic waste (pH > 8).
Transfer: Pour into the waste carboy using a funnel in the fume hood. Leave at least 10% headspace to accommodate thermal expansion.
Labeling:
Constituents: List the solvent (e.g., "Acetone 95%") and the solute ("Methyl 5-methoxy-6-nitropicolinate 5%").
Hazards: Check "Flammable" (if applicable) and "Toxic."
While specific classifications depend on your local jurisdiction, the following guidelines generally apply to nitropicolinates under US EPA regulations.
Waste Code:
If dissolved in a flammable solvent (Flash point < 60°C): D001 (Ignitable).
If the pure substance is discarded: It does not have a specific P or U list code, but must be treated as Characteristic Hazardous Waste due to toxicity.
Disposal Method: Fuel Blending or Incineration.[6][8]
Why? The nitrogen content requires incineration facilities equipped with scrubbers to capture Nitrogen Oxides (NOx), preventing acid rain precursors.
Emergency Response: Spills
In the event of a spill outside of the fume hood:
Evacuate & Ventilate: Clear the immediate area. If the spill is powder, prevent air currents that could disperse dust.
PPE Upgrade: Wear goggles, lab coat, and double nitrile gloves. If dust is airborne, use a half-mask respirator with P100 cartridges.
Containment:
Solids: Cover with wet paper towels (to prevent dust) and carefully scoop into a bag.
Liquids: Cover with an inert absorbent (Vermiculite or Sand). Do not use organic absorbents (sawdust) with nitro compounds as this can increase flammability.
Decontamination: Clean the surface with a soap and water solution.[5] Collect all cleaning materials as hazardous solid waste.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 86726460, 6-Methoxy-N-methyl-5-nitropicolinamide (Structural Analog).[2] Retrieved from [Link][2]
US Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261. Retrieved from [Link][2]
Navigating the Safe Handling of Methyl 5-methoxy-6-nitropicolinate: A Guide to Personal Protective Equipment and Disposal
For the modern researcher, scientist, and drug development professional, the meticulous handling of novel chemical entities is paramount. Methyl 5-methoxy-6-nitropicolinate, a compound with significant potential in vario...
Author: BenchChem Technical Support Team. Date: February 2026
For the modern researcher, scientist, and drug development professional, the meticulous handling of novel chemical entities is paramount. Methyl 5-methoxy-6-nitropicolinate, a compound with significant potential in various research and development applications, requires a comprehensive understanding of its hazard profile to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound, with a core focus on the selection and use of appropriate Personal Protective Equipment (PPE).
Hazard Profile and Risk Assessment: The "Why" Behind the "How"
Skin Irritation (H315): Aromatic nitro compounds can cause significant skin irritation upon contact.[1][2]
Serious Eye Irritation (H319): Direct contact with the eyes can lead to serious and potentially damaging irritation.[1][2]
Respiratory Irritation (H335): Inhalation of dust or aerosols may cause irritation to the respiratory tract.[1][2]
These classifications necessitate a stringent adherence to PPE protocols to create a reliable barrier between the researcher and the chemical.
Personal Protective Equipment (PPE): Your Essential Safeguard
The selection of PPE should not be a matter of convenience but a scientifically informed decision based on the known and potential hazards. The following table outlines the recommended PPE for handling Methyl 5-methoxy-6-nitropicolinate in various laboratory settings.
Operation
Eyes/Face
Hand Protection
Body Protection
Respiratory Protection
Weighing and preparing solutions (in a fume hood)
Chemical splash goggles and a face shield
Butyl rubber gloves
Chemical-resistant lab coat
Not generally required if handled exclusively within a certified chemical fume hood
Performing reactions and work-ups (in a fume hood)
Chemical splash goggles and a face shield
Butyl rubber gloves
Chemical-resistant lab coat
Not generally required if handled exclusively within a certified chemical fume hood
Handling outside of a fume hood (e.g., transport)
Chemical splash goggles
Butyl rubber gloves
Chemical-resistant lab coat
A NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter
Cleaning spills
Chemical splash goggles and a face shield
Butyl rubber gloves (consider double-gloving)
Chemical-resistant apron or coveralls
A NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter
The Critical Choice of Hand Protection
For aromatic nitro compounds, the choice of glove material is critical. Standard nitrile gloves may not offer sufficient protection against prolonged exposure. Butyl rubber gloves are recommended due to their high resistance to nitro compounds.[3][4] Always inspect gloves for any signs of degradation or perforation before use. After handling, remove gloves using the proper technique to avoid skin contact with the outer surface and dispose of them as hazardous waste.[2]
Procedural Guidance for Safe Handling
The following step-by-step workflow is designed to minimize exposure and ensure a safe handling process from receipt to disposal.
Preparation and Weighing
Work in a Designated Area: All handling of solid Methyl 5-methoxy-6-nitropicolinate should be conducted within a certified chemical fume hood to mitigate the risk of inhalation.[5]
Don Appropriate PPE: Before handling, put on all required PPE as outlined in the table above.
Static Control: Use an anti-static brush or ionizer when weighing the powder to prevent dispersal.
Careful Transfer: Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust.
Immediate Cleaning: Clean any minor spills within the fume hood immediately with a damp cloth or paper towel, which should then be disposed of as hazardous waste.
Solution Preparation and Reactions
Add to Solvent Slowly: When preparing solutions, add the solid Methyl 5-methoxy-6-nitropicolinate to the solvent slowly to avoid splashing.
Maintain Containment: Keep all reaction vessels closed or under a condenser to prevent the release of vapors.
Avoid Direct Contact: Use tools and engineering controls to avoid direct contact with the substance.
Disposal Plan: A Responsible Conclusion
The disposal of Methyl 5-methoxy-6-nitropicolinate and any contaminated materials must be handled with the utmost care and in accordance with all local, state, and federal regulations.
Waste Segregation: All waste containing Methyl 5-methoxy-6-nitropicolinate, including contaminated gloves, paper towels, and glassware, must be segregated into a clearly labeled hazardous waste container.
Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "Methyl 5-methoxy-6-nitropicolinate."
Consult with EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of this chemical waste stream. Do not dispose of this compound down the drain.
Workflow Diagrams
Safe Handling Workflow
Caption: Workflow for the safe handling of Methyl 5-methoxy-6-nitropicolinate.
PPE Selection Logic
Caption: Logic for selecting appropriate PPE based on hazard assessment.
References
Biosynth. (2023, June 26). Safety Data Sheet.
Angene Chemical. (2024, April 19). Safety Data Sheet.
Fisher Scientific. (2012, February 21). SAFETY DATA SHEET.